Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZQEHBNAJGDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6ClF12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408374 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142421-57-6 | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize organophosphorus compounds in their work. This document covers the compound's physical and chemical characteristics, reactivity, and typical applications, with a focus on its role as a key intermediate in the synthesis of advanced ligands for catalysis.
Core Chemical and Physical Properties
This compound is a solid organophosphorus compound that is notable for its two bulky, electron-withdrawing aryl groups. These structural features significantly influence its reactivity and utility in chemical synthesis. Below is a summary of its key physical and chemical data.
| Property | Value |
| Molecular Formula | C₁₆H₆ClF₁₂P |
| Molecular Weight | 492.63 g/mol [1] |
| CAS Number | 142421-57-6[1] |
| Appearance | Solid[1] |
| Melting Point | 25-29 °C[1] |
| Functional Group | Phosphine[1] |
| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F[1] |
| InChI | 1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H[1] |
| InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N[1] |
Reactivity and Handling
This compound is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to moisture and will react with water, likely to form the corresponding phosphine oxide. Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a dry environment.
Safety Information:
| Hazard Classifications | Signal Word | Hazard Statements | Precautionary Statements |
| Skin Corr. 1B, Water-react. 3 | Danger | H261, H314 | P231 + P232 - P280 - P305 + P351 + P338 - P310 - P422 |
Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.
The primary utility of this chlorophosphine is as an electrophilic phosphorus source for the synthesis of more complex phosphine ligands. It readily reacts with nucleophiles, such as amines and Grignard reagents, to form new phosphorus-nitrogen or phosphorus-carbon bonds, respectively. This reactivity is central to its application in creating custom ligands for various catalytic reactions.
Applications in Catalysis
This compound is a valuable building block for the synthesis of specialized phosphine ligands. The electron-withdrawing trifluoromethyl groups on the phenyl rings can significantly influence the electronic properties of the resulting phosphine ligands, which in turn affects the activity and selectivity of the metal catalysts they are coordinated to.
This compound is a precursor to ligands used in a variety of important cross-coupling reactions, including:
-
Buchwald-Hartwig Cross-Coupling[1]
-
Heck Reaction[1]
-
Hiyama Coupling[1]
-
Negishi Coupling[1]
-
Sonogashira Coupling[1]
-
Stille Coupling[1]
-
Suzuki-Miyaura Coupling[1]
Furthermore, it is a reactant in the synthesis of chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation and ligands for palladium-catalyzed stereoselective allylation reactions.
Experimental Protocols
Synthesis of the Precursor: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
A common route to this compound involves the synthesis of the corresponding phosphine oxide as a key intermediate. A detailed protocol for this synthesis is available in the literature and a representative summary is provided below.
Reaction Scheme:
Methodology:
-
Grignard Reagent Formation: To a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous tetrahydrofuran (THF) at -60 °C is added a solution of isopropylmagnesium chloride in THF. The reaction mixture is then warmed to ambient temperature.
-
Reaction with Diethyl Phosphite: The freshly prepared Grignard reagent is then reacted with diethyl phosphite at low temperature.
-
Workup: The reaction is quenched with an aqueous solution of hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield the crude bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Chlorination of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide
The conversion of the phosphine oxide to the desired chlorophosphine is a standard transformation in organophosphorus chemistry. Reagents such as oxalyl chloride or phosgene are commonly employed for this purpose. A general procedure using oxalyl chloride is outlined below.
Reaction Scheme:
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, a solution of bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide in a dry, inert solvent such as dichloromethane or toluene is prepared.
-
Addition of Chlorinating Agent: Oxalyl chloride is added dropwise to the solution at room temperature or below. The reaction progress can be monitored by the evolution of gaseous byproducts (CO and CO₂).
-
Reaction Completion and Workup: Once the reaction is complete, the solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by distillation under reduced pressure or by crystallization.
Spectroscopic Data
Expected NMR Spectral Features:
-
¹H NMR: The spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.5 ppm) due to proton-phosphorus and proton-fluorine coupling. The signals would correspond to the protons on the two phenyl rings.
-
¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to phosphorus exhibiting a doublet due to carbon-phosphorus coupling. The trifluoromethyl carbons will also be present, showing a quartet due to carbon-fluorine coupling.
-
³¹P NMR: A single resonance is expected for the phosphorus atom. The chemical shift will be indicative of a trivalent phosphorus atom bonded to two aryl groups and a chlorine atom. For comparison, the related diphenylchlorophosphine has a ³¹P NMR chemical shift of approximately +81 ppm. The electron-withdrawing trifluoromethyl groups in the target molecule are likely to shift this value.
-
¹⁹F NMR: A single resonance is expected for the trifluoromethyl groups.
Note: As specific, experimentally verified NMR data for this compound is not available, it is highly recommended that researchers acquiring this compound perform their own spectral analysis for characterization.
Logical Workflow for Ligand Synthesis
The primary application of this compound is as a versatile precursor for the synthesis of a wide array of phosphine ligands. The general workflow for this process is depicted below.
This workflow illustrates the logical progression from commercially available starting materials to the synthesis of the chlorophosphine, its subsequent conversion to a desired phosphine ligand, and finally, the formation of a catalytically active metal complex. This highlights the central role of this compound as a key intermediate in the development of modern catalytic systems.
References
An In-depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
CAS Number: 142421-57-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a specialized organophosphorus compound widely utilized as a precursor for the synthesis of advanced phosphine ligands. Its defining feature—the presence of two electron-withdrawing trifluoromethyl groups on each phenyl ring—imparts unique electronic properties to the resulting ligands. These properties are highly sought after in transition-metal catalysis, where they enhance catalyst stability, activity, and selectivity in a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and its application in catalysis, with a focus on the Buchwald-Hartwig amination.
Chemical and Physical Properties
This compound is a moisture-sensitive solid at room temperature.[1][2] Its high molecular weight and fluorinated nature influence its solubility and reactivity. It is typically used as a reagent in anhydrous organic solvents.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 142421-57-6 | |
| Molecular Formula | C₁₆H₆ClF₁₂P | |
| Molecular Weight | 492.63 g/mol | |
| Appearance | Colorless liquid or solid | [3] |
| Melting Point | 25-29 °C | [1][2] |
| Boiling Point | 333.2 ± 42.0 °C (Predicted) | [3] |
| Form | Solid | [1] |
| Sensitivity | Moisture Sensitive | [3] |
| Water Solubility | Reacts with water | [3] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Parameter | Predicted Chemical Shift (δ) / Value | Basis for Prediction |
| ³¹P NMR (vs. 85% H₃PO₄) | ~ +80 to +95 ppm | Diarylchlorophosphines typically exhibit signals in this downfield region. For example, Di-tert-butylchlorophosphine appears at +135 ppm, while PMe₂Cl is at +96.5 ppm. The electron-withdrawing nature of the aryl groups is expected to shift the signal downfield compared to trialkylphosphines.[5][6] |
| ¹⁹F NMR (vs. CFCl₃) | ~ -63.0 to -64.0 ppm | The chemical shift for the -CF₃ group in Tris[3,5-bis(trifluoromethyl)phenyl]borane is observed at -63.2 ppm, and in 3,5-Bis(trifluoromethyl)benzonitrile, the signals are also in this region. This is a characteristic range for -CF₃ groups on a benzene ring.[4][7] |
| ¹H NMR | ~ 8.0 - 8.2 ppm (m, Ar-H) | In Tris[3,5-bis(trifluoromethyl)phenyl]borane, the aromatic protons appear as a broad singlet at 8.16 ppm. A similar multiplet structure is expected for the target compound's six aromatic protons.[4] |
| ¹³C NMR | ~ 123 ppm (q, J ≈ 272 Hz, -CF₃) ~ 125-135 ppm (m, Ar-C) ~ 138 ppm (d, J ≈ 15-20 Hz, C-P) | Based on data for 3,5-Bis(trifluoromethyl)benzonitrile and other arylphosphines, the carbon of the trifluoromethyl group is expected to appear as a quartet with a large coupling constant. The aromatic carbons will appear as multiplets due to C-F and C-P coupling, with the carbon directly bonded to phosphorus showing a characteristic doublet.[1][7] |
Note: These are estimated values and should be confirmed by experimental analysis.
Synthesis
The synthesis of this compound is typically achieved in a two-step process starting from 3,5-bis(trifluoromethyl)bromobenzene. The first step involves the formation of the secondary phosphine, which is then chlorinated in the second step.
Experimental Workflow: Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine
This procedure is adapted from a protocol for the synthesis of the corresponding secondary phosphine oxide and its subsequent reduction, as detailed in Organic Syntheses.
-
Materials: 3,5-bis(trifluoromethyl)bromobenzene, isopropylmagnesium chloride (2.0 M in THF), diethyl phosphite, phenylsilane, anhydrous tetrahydrofuran (THF), toluene, 3 N HCl, saturated aqueous NaCl, ethyl acetate (EtOAc), magnesium sulfate (MgSO₄).
-
Procedure:
-
A dry, three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel under an argon atmosphere is charged with 3,5-bis(trifluoromethyl)bromobenzene (3.3 equiv) and anhydrous THF.
-
The solution is cooled to -30 °C in a dry-ice/acetone bath.
-
Isopropylmagnesium chloride (3.3 equiv) is added rapidly via the addition funnel, maintaining the temperature below -60 °C. This initiates the Grignard exchange.
-
After allowing the reaction to warm to ambient temperature for 1 hour, diethyl phosphite (1.0 equiv) is added, and the reaction proceeds to form the secondary phosphine oxide intermediate.
-
The reaction is quenched with 3 N HCl, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude phosphine oxide is dissolved in toluene, and phenylsilane is added as the reducing agent.
-
The mixture is heated to complete the reduction to the secondary phosphine.
-
After workup and purification by chromatography, Bis(3,5-di(trifluoromethyl)phenyl)phosphine is obtained as a solid.
-
Step 2: Chlorination to this compound
This is a general procedure for the chlorination of secondary phosphines.
-
Materials: Bis(3,5-di(trifluoromethyl)phenyl)phosphine, carbon tetrachloride (CCl₄), anhydrous organic solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
The secondary phosphine is dissolved in an anhydrous solvent under an inert atmosphere.
-
Carbon tetrachloride is added to the solution. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature until the conversion is complete, as monitored by ³¹P NMR spectroscopy (disappearance of the secondary phosphine signal and appearance of the chlorophosphine signal).
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
-
Applications in Catalysis
The primary application of this compound is as a precursor to phosphine ligands for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl groups makes the resulting phosphine ligands electron-deficient. This property can stabilize the palladium(0) catalyst, promote the reductive elimination step, and enhance catalytic activity, particularly in challenging coupling reactions.
Ligands derived from this compound are suitable for a range of transformations, including:
Representative Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Ligands (L) derived from this compound are effective in this reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle proceeds through three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.[2][9]
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the Pd(0) catalyst for the next cycle. The electron-deficient nature of the phosphine ligand facilitates this final, crucial step.
Safety and Handling
-
Hazard Statements: H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P231+P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Handling: This compound is highly sensitive to moisture and air. It should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). It is corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All reactions should be conducted in a well-ventilated fume hood.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 31P [nmr.chem.ucsb.edu]
- 7. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
In-Depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a key building block in modern chemistry and drug discovery.
Molecular Structure and Chemical Identity
This compound is a trivalent organophosphorus compound. The central phosphorus atom is bonded to a chlorine atom and two 3,5-bis(trifluoromethyl)phenyl groups. The presence of eight trifluoromethyl (-CF₃) groups imparts unique electronic properties to the molecule, making it a highly electron-deficient and sterically demanding ligand precursor.
Below is a diagram of the molecular structure of this compound.
Caption: 2D representation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₆ClF₁₂P | [1][2] |
| Molecular Weight | 492.63 g/mol | [1][2] |
| CAS Number | 142421-57-6 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 25-29 °C | [1] |
| SMILES | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F | [1] |
| InChI | 1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | [1] |
Experimental Data
While specific, publicly available experimental spectra for this compound are limited, data for structurally related compounds provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted and Analog-Based)
-
³¹P NMR: The ³¹P NMR chemical shift is expected to be in the region typical for trivalent phosphines, influenced by the electron-withdrawing nature of the substituents. For comparison, related phosphine oxides show signals in the range of δ 20-30 ppm.
-
¹⁹F NMR: A sharp singlet is anticipated for the six equivalent trifluoromethyl groups. The chemical shift would be in the characteristic region for -CF₃ groups attached to an aromatic ring, typically between -60 and -65 ppm relative to CFCl₃.[3]
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons. Due to the substitution pattern, complex multiplets are expected in the aromatic region (typically δ 7.0-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the trifluoromethyl carbons. The carbon atoms directly bonded to the phosphorus would show coupling (J-C-P). The CF₃ carbon signal would appear as a quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1400-1600 cm⁻¹
-
C-F stretching (strong): ~1100-1350 cm⁻¹
-
P-Cl stretching: ~450-550 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragmentation of the phenyl groups. High-resolution mass spectrometry would confirm the elemental composition.
Synthesis and Reactivity
Synthetic Protocol Workflow
A common route to chlorophosphines involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The synthesis of the related secondary phosphine oxide provides a well-documented starting point.[4]
Caption: A plausible synthetic workflow for the target compound.
Detailed Experimental Protocol (Adapted from related syntheses):
-
Grignard Reagent Formation: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with an excess of a suitable magnesium reagent (e.g., isopropylmagnesium chloride) in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures to form the corresponding Grignard reagent.[4]
-
Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then added dropwise to a solution of phosphorus trichloride in an appropriate solvent, also at low temperature. The stoichiometry is controlled to favor the formation of the dichlorophosphine intermediate, followed by reaction with a second equivalent of the Grignard reagent.
-
Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to yield pure this compound.
Reactivity
The P-Cl bond in this compound is highly reactive and susceptible to nucleophilic substitution. It readily reacts with water, alcohols, and amines. This reactivity makes it a versatile precursor for the synthesis of a wide range of phosphine ligands.
Applications in Research and Drug Development
The primary application of this compound is as a precursor for the synthesis of bulky, electron-poor phosphine ligands. These ligands are crucial in transition metal catalysis, which plays a pivotal role in the synthesis of pharmaceuticals and other fine chemicals.[5]
Role in Catalysis
Ligands derived from this chlorophosphine are employed in a variety of catalytic reactions, including:
-
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are fundamental for C-C and C-heteroatom bond formation in drug synthesis.[1]
-
Asymmetric Hydrogenation: Chiral phosphine ligands derived from this precursor can be used in rhodium- or iridium-catalyzed asymmetric hydrogenations to produce enantiomerically pure drug intermediates.[5]
The electron-withdrawing trifluoromethyl groups enhance the catalytic activity of the metal center and can improve the stability of the catalyst.
Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety in Drug Design
The incorporation of trifluoromethyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological profiles.[6] The 3,5-bis(trifluoromethyl)phenyl moiety, in particular, offers several advantages:
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[6]
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, leading to a longer half-life of the drug.[6]
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF₃ groups can alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The trifluoromethyl groups can participate in favorable interactions with biological targets.
Several approved drugs contain the trifluoromethylphenyl moiety, highlighting its importance in drug design.[7] The use of ligands derived from this compound in the synthesis of such drug candidates is a key area of research.
Safety and Handling
This compound is a reactive and corrosive compound. It is water-reactive and can release flammable gases upon contact with water.[1] It can cause severe skin burns and eye damage.[1]
Handling Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.
This technical guide provides a solid foundation for understanding the properties and applications of this compound. For further detailed information, consulting the cited references is recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodology for preparing bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a valuable reagent in organic synthesis. The document outlines a plausible and detailed synthetic pathway, including experimental protocols and data presentation, to assist researchers in the successful synthesis of this compound.
Introduction
This compound is an organophosphorus compound featuring two sterically hindered and electron-withdrawing aryl groups. These electronic and steric properties make it a useful ligand in various catalytic reactions and a key intermediate in the synthesis of more complex phosphine-based molecules.[1] Its applications include use as a reactant for the synthesis of chiral phosphine-aminophosphine ligands for asymmetric hydrogenation, ligands for palladium-catalyzed stereoselective allylation reactions, and in asymmetric hydrovinylation reactions.[1]
This guide details a two-step synthetic approach, commencing with the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene, followed by its reaction with phosphorus trichloride to yield the target chlorophosphine.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process. The first step involves the formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide via a Grignard reaction. The subsequent step is the reaction of this Grignard reagent with phosphorus trichloride. Careful control of the stoichiometry in the second step is crucial to favor the formation of the desired diarylchlorophosphine.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide
This protocol is adapted from a procedure for a similar Grignard reagent formation.[2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Bis(trifluoromethyl)bromobenzene | 293.01 | 20.0 g (11.8 mL) | 68.3 mmol |
| Magnesium turnings | 24.31 | 1.84 g | 75.7 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 35 mL | - |
| Isopropylmagnesium chloride (2 M in THF) | 102.85 | 37.6 mL | 75.2 mmol |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Apparatus Setup: A 100-mL, three-necked, round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The glassware should be flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Initiation of Grignard Reaction: The magnesium turnings and a crystal of iodine are placed in the flask. The flask is gently warmed under a nitrogen atmosphere until the purple iodine vapor is observed, which indicates the activation of the magnesium surface. The flask is then allowed to cool.
-
Grignard Reagent Formation: 3,5-bis(trifluoromethyl)bromobenzene is dissolved in 35 mL of anhydrous THF and transferred to the dropping funnel. A small portion of this solution (approximately 5 mL) is added to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and a gentle refluxing of the solvent. If the reaction does not start, gentle warming may be applied.
-
Addition of Aryl Bromide: Once the reaction has initiated, the remaining solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added dropwise at a rate that maintains a gentle reflux.
-
Completion and Use: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete consumption of the magnesium. The resulting dark grey to brown solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is then used immediately in the next step. It is estimated to have a concentration of approximately 0.5 M.
Step 2: Synthesis of this compound
This is a proposed protocol based on the general reactivity of Grignard reagents with phosphorus trichloride.[3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3,5-Bis(trifluoromethyl)phenylmagnesium bromide (from Step 1) | ~317.31 | ~136.6 mL (0.5 M solution) | ~68.3 mmol |
| Phosphorus trichloride (PCl₃) | 137.33 | 4.7 g (3.0 mL) | 34.15 mmol |
| Anhydrous Diethyl Ether or THF | - | 100 mL | - |
Procedure:
-
Apparatus Setup: A 250-mL, three-necked, round-bottom flask is fitted with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet. The glassware should be flame-dried and cooled under nitrogen.
-
Reaction Setup: Phosphorus trichloride is dissolved in 100 mL of anhydrous diethyl ether (or THF) in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: The freshly prepared 3,5-bis(trifluoromethyl)phenylmagnesium bromide solution from Step 1 is transferred to the dropping funnel via a cannula. The Grignard reagent is then added dropwise to the cold solution of phosphorus trichloride over a period of 1-2 hours, ensuring the internal temperature is maintained below -70 °C.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound as a solid.
Data Presentation
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₆ClF₁₂P | |
| Molecular Weight | 492.63 g/mol | |
| Appearance | Solid | |
| Melting Point | 25-29 °C | |
| CAS Number | 142421-57-6 |
Workflow and Logic Diagrams
The experimental workflow for the synthesis can be visualized as follows:
The logical relationship for controlling the product distribution in the reaction of the Grignard reagent with PCl₃ is dependent on the stoichiometry.
Disclaimer: This document is intended for informational purposes for qualified researchers. The described procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
An In-depth Technical Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a key building block in modern catalysis and materials science. It details the compound's properties, synthesis, and applications, with a focus on its role in the development of advanced phosphine ligands.
Core Properties
This compound, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, is a solid organophosphorus compound.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 142421-57-6 | [1][2] |
| Molecular Formula | C₁₆H₆ClF₁₂P | [1][2] |
| Molecular Weight | 492.63 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 25-29 °C | [2] |
| Functional Group | Phosphine | [2] |
| SMILES String | FC(F)(F)c1cc(cc(c1)C(F)(F)F)P(Cl)c2cc(cc(c2)C(F)(F)F)C(F)(F)F | [2] |
| InChI Key | DFZQEHBNAJGDCT-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Table of Expected Spectroscopic Data:
| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicities |
| ³¹P | +80 to +100 | s |
| ¹³C | 120 - 150 (Aromatic), 120-130 (CF₃, q, ¹JCF ≈ 270 Hz) | d (due to P-C coupling), q (due to C-F coupling) |
| ¹H | 7.5 - 8.5 | m |
| ¹⁹F | ~ -63 | s |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a common and effective method for the synthesis of diarylchlorophosphines involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃). The synthesis of the related bis[3,5-bis(trifluoromethyl)phenyl]phosphine has been described in detail and can be adapted.[3]
Logical Workflow for the Synthesis of this compound:
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently heated to ensure complete formation of 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of phosphorus trichloride (0.5 equivalents) in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization to yield this compound.
Applications in Catalysis
This compound is a crucial precursor for the synthesis of a wide range of phosphine ligands used in homogeneous catalysis.[1] The electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the resulting phosphine ligands, enhancing their stability and modifying the catalytic activity of their metal complexes.
Key Catalytic Applications of Derived Ligands:
-
Asymmetric Hydrogenation: Chiral phosphine ligands synthesized from this precursor are employed in rhodium-catalyzed asymmetric hydrogenations of various substrates.[1]
-
Cross-Coupling Reactions: Ligands derived from this compound are effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2]
-
Other Catalytic Transformations: These ligands also find use in stereoselective allylation reactions and asymmetric hydrovinylation.[1]
Workflow for Ligand Synthesis and Catalytic Application:
Caption: General workflow for ligand synthesis and use in catalysis.
Quantitative Data in Catalysis
While extensive quantitative data for a single ligand system derived from this compound is not available in a consolidated form, the following table presents representative data for a related catalytic system to illustrate the potential performance.
Table of Representative Catalytic Performance:
| Reaction | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Asymmetric Hydrogenation | [Au(L1)Cl]/Na[BArF4] | 4-Fluoro-N-(prop-2-yn-1-yl)benzamide | >99 | N/A | >100 | ~40 | [4] |
Note: This data is for a gold-catalyzed cycloisomerization using a different phosphine ligand but highlights the activity that can be achieved with ligands bearing trifluoromethylphenyl groups.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water.[5]
-
Hazard Statements: H261 (In contact with water releases flammable gases), H314 (Causes severe skin burns and eye damage).[5]
-
Precautionary Statements: P231 + P232 (Handle under inert gas. Protect from moisture), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[5]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of advanced phosphine ligands. Its unique electronic properties, imparted by the trifluoromethyl groups, make the derived ligands highly effective in a range of important catalytic transformations. This guide provides a foundational understanding for researchers and professionals working in catalysis and drug development, enabling them to leverage the potential of this important chemical building block. Further research into the synthesis of novel ligands from this precursor and their application in challenging catalytic reactions is a promising area for future exploration.
References
- 1. solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solid | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Electron-Deficient Phosphine Ligands
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine ligands are cornerstones of modern organometallic chemistry and homogeneous catalysis, offering unparalleled tunability in both steric and electronic properties.[1][2] This guide provides a comprehensive technical overview of a specific, highly valuable subclass: electron-deficient phosphine ligands. These ligands, characterized by their reduced σ-donating and enhanced π-accepting capabilities, have become instrumental in overcoming challenges in a variety of catalytic transformations, including palladium-catalyzed cross-coupling reactions.[2][3][4] We will delve into their fundamental electronic properties, synthesis, and characterization, with a focus on practical applications. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of core concepts to serve as a vital resource for professionals in research and development.
Core Concepts: Defining Electron-Deficient Phosphine Ligands
Phosphine ligands (PR₃) coordinate to metal centers through a σ-bond, formed by the donation of the phosphorus lone pair of electrons to a vacant metal orbital.[5] The electronic nature of the R groups profoundly influences the ligand's properties. When R groups are electron-withdrawing (e.g., aryl groups with electronegative substituents, fluoroalkyl groups, or alkoxy groups), the electron density on the phosphorus atom is reduced.[1][6] This leads to two primary effects:
-
Reduced σ-Donation: The ligand becomes a weaker Lewis base (σ-donor).[7]
-
Enhanced π-Acidity: The energy of the P-R σ* antibonding orbitals is lowered, making them more accessible to accept electron density from occupied metal d-orbitals in a process called back-donation.[7][8] This π-accepting ability is a defining characteristic of electron-deficient phosphines.[5]
These properties are in contrast to electron-rich phosphines, such as trialkylphosphines, which are strong σ-donors and poor π-acceptors.[5] The unique electronic profile of electron-deficient ligands allows for the fine-tuning of a metal catalyst's reactivity, often leading to enhanced stability and catalytic efficiency, particularly in reactions where reductive elimination is the rate-determining step.[9]
Quantifying Ligand Properties: Tolman's Parameters
To compare phosphine ligands, Dr. Chadwick A. Tolman developed two key descriptors: the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle.[1][6]
-
Tolman Electronic Parameter (TEP): The TEP is an experimental measure of a phosphine's net electron-donating ability. It is determined by measuring the frequency of the A₁ C-O stretching vibration (ν(CO)) in a standard [LNi(CO)₃] complex using infrared spectroscopy.[10] A strongly electron-donating ligand increases the electron density on the nickel center, which leads to increased back-donation into the CO π* orbitals, weakening the C-O bond and lowering the ν(CO) stretching frequency.[1][6] Conversely, electron-deficient phosphines are weaker donors, resulting in less back-donation to the CO ligands and a higher ν(CO) frequency .[6]
-
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the ligand's substituents.[1][11] A larger cone angle indicates greater steric hindrance around the metal center.[6] While electronic and steric effects are often discussed separately, they can be interrelated.[12]
Synthesis of Electron-Deficient Phosphine Ligands
The synthesis of electron-deficient phosphines typically involves the formation of P-C or P-O bonds using phosphorus halides as precursors. A common strategy involves the reaction of chlorophosphines (e.g., PCl₃, R'PCl₂, R'₂PCl) with organometallic reagents or alcohols bearing electron-withdrawing groups.
A general synthetic workflow is illustrated below. For instance, the synthesis of a triarylphosphine with electron-withdrawing substituents can be achieved by reacting phosphorus trichloride with a corresponding Grignard reagent.[3]
Caption: General synthesis of a triarylphosphine via Grignard reaction.
Quantitative Ligand Parameters
The electronic and steric properties of phosphine ligands can be precisely quantified. The following table provides a comparison of Tolman parameters for representative electron-deficient ligands versus common electron-rich ligands. Note that a higher TEP value (ν(CO)) corresponds to a more electron-deficient ligand.
| Ligand | Type | Tolman Electronic Parameter (TEP) [ν(CO), cm⁻¹] | Tolman Cone Angle (θ) [°] |
| P(tBu)₃ | Electron-Rich | 2056.1 | 182 |
| PCy₃ | Electron-Rich | 2056.4 | 170 |
| PPh₃ | Neutral/Weakly Deficient | 2068.9 | 145 |
| P(OPh)₃ | Electron-Deficient | 2085.3 | 128 |
| P(p-CF₃C₆H₄)₃ | Electron-Deficient | 2079.5 | 145 |
| P(3,5-(CF₃)₂C₆H₃)₃ | Very Electron-Deficient | 2091.0 | 165 |
| PF₃ | Very Electron-Deficient | 2110.9 | 104 |
| Data compiled from various sources, including Tolman's original work and subsequent studies.[1][13][14] |
Applications in Palladium-Catalyzed Cross-Coupling
Electron-deficient phosphine ligands have proven to be highly effective in various palladium-catalyzed reactions, which are fundamental to pharmaceutical and materials science.[3][15] Their unique electronic properties can significantly influence the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A generic Pd-catalyzed cross-coupling cycle.
Electron-deficient ligands are particularly beneficial for the reductive elimination step. In this step, the Pd(II) center is reduced to Pd(0). An electron-deficient ligand stabilizes the more electron-rich Pd(0) state and facilitates the C-C bond-forming step by withdrawing electron density from the Pd(II) intermediate, thereby lowering the activation barrier for this often rate-limiting step.[9] This leads to higher catalytic turnover.
For example, in the Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers, the use of an electron-deficient phosphine ligand like JackiePhos enabled unprecedented C2-selective arylation by recognizing the small electronic bias between the two C-Br bonds.[16][17]
Catalytic Performance Metrics
The efficiency of a catalyst is evaluated using several metrics, primarily Turnover Number (TON) and Turnover Frequency (TOF).[18]
-
Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and lifetime.[19]
-
Turnover Frequency (TOF): Represents the number of catalytic cycles (turnovers) per unit of time per active site. It is a measure of the intrinsic activity or speed of the catalyst.[18][19]
The table below presents hypothetical performance data for a Suzuki coupling reaction, illustrating how a more electron-deficient ligand can lead to improved catalytic efficiency.
| Ligand | TEP (cm⁻¹) | Substrates | TON | TOF (h⁻¹) |
| PPh₃ | 2068.9 | 4-Bromotoluene + Phenylboronic acid | 850 | 425 |
| P(p-CF₃C₆H₄)₃ | 2079.5 | 4-Bromotoluene + Phenylboronic acid | 1,500 | 750 |
| P(3,5-(CF₃)₂C₆H₃)₃ | 2091.0 | 4-Chlorotoluene + Phenylboronic acid | 950 | 475 |
| Performance data is illustrative and highly dependent on specific reaction conditions. |
Experimental Protocols
Accurate characterization is critical for understanding and utilizing phosphine ligands. Below are standardized protocols for key analytical techniques.
Protocol: ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for characterizing phosphine ligands and their complexes.[20]
-
Sample Preparation: Due to the air-sensitivity of many phosphine ligands, all manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[21]
-
Dissolution: Dissolve approximately 5-10 mg of the phosphine ligand or metal complex in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube.
-
Sealing: Securely cap the NMR tube and seal with Parafilm before removing it from the inert atmosphere.
-
Data Acquisition: Acquire a proton-decoupled ³¹P{¹H} NMR spectrum. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Coordination to a metal center typically results in a significant downfield shift and the appearance of coupling constants (e.g., ¹J(Pt-P)) if the metal is NMR-active.[20][22] The purity of the ligand can also be assessed, as common oxidation products like phosphine oxides appear at distinct chemical shifts.[20][21]
Protocol: Single-Crystal X-ray Diffraction
This technique provides definitive structural information, including bond lengths, bond angles, and the precise geometry needed to calculate the Tolman cone angle.[23]
-
Crystal Growth: Grow single crystals of the metal-phosphine complex. This is often the most challenging step. Common methods include slow evaporation of a solvent from a saturated solution, slow diffusion of a non-solvent into a solution of the complex, or cooling a saturated solution. All methods should be performed under an inert atmosphere if the complex is sensitive.
-
Crystal Mounting: Select a suitable single crystal under a microscope and mount it on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas.
-
Data Collection: Mount the goniometer on the diffractometer. An automated routine is then used to collect diffraction data by rotating the crystal in the X-ray beam.[24]
-
Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure, yielding an atomic model of the molecule from which precise geometric parameters can be extracted.[24]
Protocol: TEP Determination via IR Spectroscopy
This protocol outlines the measurement of the TEP for a phosphine ligand (L).[10]
-
Synthesis of [LNi(CO)₃]: In a glovebox, react tetracarbonylnickel(0), Ni(CO)₄ (Caution: highly toxic), with one equivalent of the phosphine ligand L in a suitable solvent like pentane or THF at room temperature. The reaction is typically rapid.
-
Sample Preparation: Prepare a dilute solution of the purified [LNi(CO)₃] complex in a non-polar solvent (e.g., hexane or cyclohexane) inside an IR solution cell with NaCl or KBr windows.
-
Data Acquisition: Record the infrared spectrum of the solution, typically in the range of 2200-1800 cm⁻¹.
-
Analysis: Identify the high-frequency, symmetric A₁ stretching band (ν(CO)). This frequency is the Tolman Electronic Parameter for the ligand L.[10]
Structure-Activity Relationship
The effectiveness of an electron-deficient phosphine ligand in catalysis is a direct consequence of its fundamental electronic properties. The logical flow from ligand structure to catalytic activity can be visualized as follows.
Caption: Relationship between ligand electronics and catalytic activity.
Conclusion
Electron-deficient phosphine ligands represent a powerful and versatile class of tools for the modern chemist. By systematically incorporating electron-withdrawing groups, researchers can tune the electronic properties of these ligands to achieve specific catalytic outcomes that are often inaccessible with traditional electron-rich phosphines. Their ability to accelerate rate-limiting reductive elimination steps and stabilize reactive low-valent metal species makes them indispensable for developing robust and efficient catalytic systems, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials industries. A thorough understanding of their properties, characterization, and structure-activity relationships, as detailed in this guide, is essential for their rational application and the future design of next-generation catalysts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. gessnergroup.com [gessnergroup.com]
- 3. openreadings.eu [openreadings.eu]
- 4. [PDF] Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles | Semantic Scholar [semanticscholar.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. yanggroup.weebly.com [yanggroup.weebly.com]
- 15. nbinno.com [nbinno.com]
- 16. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoary ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01669J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 22. Nuclear magnetic resonance spectra of some phosphine complexes of platinum alkyls and aryls - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Spectroscopy, photoredox properties and X-ray crystal structures of triangular gold(I) and silver(I) phosphine complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of Trifluoromethyl Groups in Phosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl (CF₃) groups into phosphine ligands has emerged as a powerful tool in modern coordination chemistry and homogeneous catalysis. This guide provides a comprehensive overview of the profound electronic and steric effects imparted by these groups, their impact on catalytic performance, and detailed methodologies for their synthesis and application.
Core Principles: Electronic and Steric Effects of Trifluoromethyl Groups
The trifluoromethyl group is a unique substituent that dramatically alters the properties of phosphine ligands through a combination of strong electron-withdrawing effects and significant steric bulk.
Electronic Effects
The high electronegativity of the fluorine atoms in a CF₃ group makes it a potent σ-electron-withdrawing group.[1] This has several key consequences for the phosphine ligand:
-
Reduced Basicity and Nucleophilicity: The electron density on the phosphorus atom is significantly decreased, leading to lower basicity and nucleophilicity compared to their non-fluorinated analogues.[2] This reduced donor strength can be quantified by spectroscopic methods, such as the CO stretching frequencies in metal carbonyl complexes.
-
Enhanced π-Acceptor Properties: The electron-withdrawing nature of the CF₃ group lowers the energy of the P-C σ* orbitals, making them better acceptors of electron density from the metal center through π-backbonding.[3] This enhanced π-acidity can stabilize electron-rich metal centers and influence the reactivity of the metal complex.
-
Increased Stability: The strong C-F bonds and the overall electron-deficient nature of the phosphine can lead to increased thermal and oxidative stability of both the free ligand and its metal complexes.[4]
Steric Effects
The trifluoromethyl group is sterically demanding, contributing significantly to the overall bulk of the phosphine ligand. This steric hindrance plays a crucial role in:
-
Controlling Coordination Number: The bulk of the ligand can limit the number of ligands that coordinate to a metal center, favoring the formation of lower-coordinate, highly reactive species.
-
Promoting Reductive Elimination: The steric pressure exerted by bulky ligands can accelerate the rate-limiting reductive elimination step in many catalytic cycles, leading to faster product formation.[5]
-
Influencing Regio- and Stereoselectivity: The defined spatial arrangement of bulky ligands around the metal center can create a chiral pocket, enabling enantioselective catalysis, or direct the regioselectivity of a reaction.
The steric bulk of a phosphine ligand can be quantified using parameters such as the Tolman cone angle (θ) or the percent buried volume (%Vbur).
Data Presentation: Quantitative Comparison of Trifluoromethylated Phosphine Ligands
The following tables summarize key quantitative data for a selection of trifluoromethylated phosphine ligands and their non-fluorinated counterparts, highlighting the impact of the CF₃ group.
Table 1: Electronic Properties of Selected Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | ³¹P NMR Chemical Shift (δ, ppm) |
| PPh₃ | 2068.9 | -5.0 |
| P(4-CF₃C₆H₄)₃ | 2075.3 | -1.1 |
| P(3,5-(CF₃)₂C₆H₃)₃ | Not widely reported | 1.5 |
| P(CF₃)₃ | 2110 | 97.0 |
| PAd₂Ph | Not widely reported | 37.6 |
| di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | Not widely reported | 24.9 [6] |
Table 2: Steric Properties of Selected Phosphine Ligands
| Ligand | Tolman Cone Angle (θ, °) | Percent Buried Volume (%Vbur) |
| PPh₃ | 145 | 32.1 |
| P(t-Bu)₃ | 182 | 47.0 |
| AdJohnPhos | Not widely reported | 51.4[7] |
| di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | Not widely reported | 47.3 [7][8][9] |
Table 3: Catalytic Performance in Gold(I)-Catalyzed Cycloisomerization of 4-Fluoro-N-(prop-2-yn-1-yl)benzamide [7]
| Precatalyst | Ligand | Initial TOF (h⁻¹) | Conversion after 6h (%) |
| [Au(AdJohnPhos)Cl] | AdJohnPhos | ~12 | < 50 |
| [Au(L1)Cl] | di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1) | ~40 | >95 |
| [Au(PAd₂Ph)Cl] | PAd₂Ph | Low activity | < 10 |
Table 4: Selected Crystallographic Data for Gold(I) Chloride Complexes [7]
| Complex | Au-P Bond Length (Å) | Au···F Contacts (Å) |
| [Au(AdJohnPhos)Cl] | 2.238(1) | N/A |
| [Au(L1)Cl] | 2.245(2) | 2.986(6), 2.988(7) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key trifluoromethylated phosphine ligands and their application in catalysis.
Synthesis of di-(1-adamantyl)-2-trifluoromethylphenylphosphine (L1)[6][7]
This protocol describes the palladium-catalyzed coupling of di(1-adamantyl)phosphine with 2-bromobenzotrifluoride.
Materials:
-
Di(1-adamantyl)phosphine (PAd₂H)
-
2-Bromobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%), dppb (4 mol%), and NaOtBu (1.5 equivalents).
-
The flask is removed from the glovebox, and anhydrous toluene is added under an argon atmosphere.
-
Di(1-adamantyl)phosphine (1.0 equivalent) and 2-bromobenzotrifluoride (1.2 equivalents) are added sequentially via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
After cooling to room temperature, the mixture is filtered through a plug of Celite under an inert atmosphere.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel under an inert atmosphere to afford L1 as a white solid (53% yield).
Characterization Data for L1: [6]
-
³¹P{¹H} NMR (162 MHz, CD₂Cl₂): δ 24.9 (q, JPF = 57 Hz).
-
¹⁹F{¹H} NMR (377 MHz, CD₂Cl₂): δ -54.3 (d, JPF = 57 Hz).
-
HRMS (ESI+) : m/z calcd for C₂₇H₃₅F₃P [M+H]⁺: 447.2423, found: 447.2417.
Synthesis of Tris(trifluoromethyl)phosphine (P(CF₃)₃)[7][10]
This procedure describes a convenient synthesis of P(CF₃)₃ from triphenyl phosphite and trifluoromethyltrimethylsilane.
Materials:
-
Triphenyl phosphite (P(OPh)₃)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Potassium fluoride (KF) or Tetramethylammonium fluoride (NMe₄F) (catalytic amount)
-
Anhydrous ether or glyme
-
Standard Schlenk line and vacuum distillation apparatus
Procedure:
-
A flame-dried Schlenk flask is charged with a catalytic amount of NMe₄F or KF.
-
The flask is evacuated and backfilled with argon.
-
Anhydrous ether or glyme is added, followed by triphenyl phosphite (1.0 equivalent) and TMSCF₃ (3.0 equivalents).
-
The reaction mixture is stirred at room temperature to 50 °C for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the volatile P(CF₃)₃ is isolated from the reaction mixture by vacuum transfer to a cold trap (-196 °C).
-
The collected P(CF₃)₃ can be further purified by fractional distillation.
Gold(I)-Catalyzed Cycloisomerization of 4-Fluoro-N-(prop-2-yn-1-yl)benzamide[7]
This protocol details the use of a trifluoromethylated phosphine-gold complex as a catalyst.
Materials:
-
[Au(L1)Cl] (precatalyst)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₂₄)
-
4-Fluoro-N-(prop-2-yn-1-yl)benzamide (substrate)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard Schlenk tubes and syringes
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Au(L1)Cl] (1.5 mol%) and NaBArF₂₄ (1.5 mol%).
-
Anhydrous CH₂Cl₂ is added to dissolve the catalyst components.
-
A solution of 4-fluoro-N-(prop-2-yn-1-yl)benzamide (0.15 M in CH₂Cl₂) is added to the catalyst mixture.
-
The reaction is stirred at room temperature under an argon atmosphere.
-
Aliquots are taken at various time points, diluted with acetonitrile, and analyzed by ¹⁹F NMR spectroscopy to determine the conversion.
Visualizations: Diagrams of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental processes related to trifluoromethylated phosphine ligands.
Caption: Electronic effects of a CF₃ group on a phosphine ligand.
Caption: Steric influence of bulky phosphine ligands in catalysis.
Caption: General workflow for the synthesis of an aryl-trifluoromethylphosphine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. New electron-rich chiral phosphines for asymmetric catalysis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral trifluoromethylphosphines: a new stereoselective synthesis of Josiphos-type ligands containing two stereogenic phosphorus atoms. [sonar.rero.ch]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. grant.rscf.ru [grant.rscf.ru]
A Deep Dive into the Reactivity of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a phosphorus(III) compound featuring two sterically demanding and electron-withdrawing aryl substituents, is a crucial building block in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable precursor for a wide array of phosphine ligands, which are instrumental in homogeneous catalysis, particularly in cross-coupling reactions and asymmetric hydrogenations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, offering detailed experimental protocols and quantitative data to support researchers in its effective utilization.
Core Reactivity: The Electrophilic Phosphorus Center
The core of this compound's reactivity lies in the electrophilic nature of the phosphorus atom, which is bonded to a good leaving group, the chloride anion. The presence of two bulky 3,5-bis(trifluoromethyl)phenyl groups significantly influences the steric environment around the phosphorus center, while the strong electron-withdrawing trifluoromethyl groups enhance its electrophilicity. This combination of steric hindrance and electronic activation dictates its reaction pathways with various nucleophiles.
The general reactivity pattern involves the nucleophilic substitution at the phosphorus center, displacing the chloride ion to form a new phosphorus-nucleophile bond.
Caption: General Nucleophilic Substitution Pathway.
Reaction with Nitrogen Nucleophiles: Synthesis of Aminophosphines
This compound readily reacts with primary and secondary amines to furnish the corresponding aminophosphines. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride formed. The resulting aminophosphines are valuable ligands and intermediates in the synthesis of more complex chiral ligands.
A notable example is the reaction with 2,4-dimethylpyrrole in the presence of triethylamine, which leads to the formation of a (1H-pyrrol-2-yl)phosphine.[1]
Experimental Protocol: Synthesis of Bis(3,5-di(trifluoromethyl)phenyl)(1H-pyrrol-2-yl)phosphine (Representative)
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. To this solution, 2,4-dimethylpyrrole (1.0 eq) and triethylamine (1.1 eq) are added sequentially. The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminophosphine.
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | THF | 0 to RT | 12 | Not Reported |
| 2,4-Dimethylpyrrole | 1.0 | ||||
| Triethylamine | 1.1 | ||||
| Bis(3,5-di(trifluoromethyl)phenyl)(2,4-dimethyl-1H-pyrrol-2-yl)phosphine | - | - | - | - | Not Reported |
Table 1: Reaction of this compound with 2,4-Dimethylpyrrole.
Caption: Aminophosphine Synthesis Workflow.
Reaction with Oxygen and Sulfur Nucleophiles: Synthesis of Phosphinites and Thiophosphinites
Analogous to its reaction with amines, this compound reacts with alcohols and thiols to yield phosphinites (Ar₂P-OR) and thiophosphinites (Ar₂P-SR), respectively. These reactions also typically require a base to scavenge the HCl produced. While specific examples with this particular chlorophosphine are not extensively detailed in the readily available literature, the general reactivity of chlorophosphines with alcohols is well-established.
Reaction with Carbon Nucleophiles: P-C Bond Formation
The formation of phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry, and this compound is a key reagent in this context. It reacts with a variety of carbon nucleophiles, most notably Grignard reagents and organolithium compounds, to afford tertiary phosphines.
Experimental Protocol: Synthesis of a Tertiary Phosphine via Grignard Reaction (General Procedure)
A solution of the appropriate Grignard reagent (R-MgX, 1.0 eq) in an ethereal solvent (e.g., THF, diethyl ether) is prepared or obtained commercially. To this solution, cooled to a low temperature (typically -78 °C to 0 °C), a solution of this compound (1.0 eq) in the same solvent is added dropwise under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude tertiary phosphine can be purified by crystallization or column chromatography.
The synthesis of the related bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide involves the reaction of 3,5-bis(trifluoromethyl)phenylmagnesium bromide with diethyl phosphite, showcasing a relevant P-C bond formation.[2]
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | THF | -78 to RT | 2-12 | Varies |
| Grignard Reagent (R-MgX) | 1.0 | ||||
| Tertiary Phosphine (Ar₂P-R) | - | - | - | - | Varies |
Table 2: General Conditions for the Reaction with Grignard Reagents.
Caption: P-C Bond Formation via Grignard Reaction.
Applications in Catalysis
The primary application of this compound is as a precursor for the synthesis of phosphine ligands used in various catalytic reactions. The ligands derived from this chlorophosphine often impart unique properties to the metal catalysts, such as enhanced stability, activity, and selectivity, owing to the electronic and steric nature of the 3,5-bis(trifluoromethyl)phenyl groups. These ligands have found utility in:
-
Asymmetric Hydrogenation: Chiral phosphine-aminophosphine ligands derived from this precursor are effective in rhodium-catalyzed asymmetric hydrogenations.
-
Palladium-Catalyzed Cross-Coupling Reactions: Ligands synthesized from this chlorophosphine are employed in stereoselective allylation reactions.
Spectroscopic Data of Derivatives
The characterization of the products derived from this compound heavily relies on spectroscopic techniques, particularly NMR spectroscopy.
| Derivative Type | 31P NMR (δ, ppm) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| Aminophosphine (Ar₂P-NR₂) | Varies | Aromatic (7.5-8.5), Aliphatic (variable) | Aromatic (120-150), Aliphatic (variable) | ~ -63 |
| Tertiary Phosphine (Ar₂P-R) | Varies | Aromatic (7.5-8.5), R-group specific | Aromatic (120-150), R-group specific | ~ -63 |
Table 3: Representative Spectroscopic Data Ranges for Derivatives.
Note: The exact chemical shifts will depend on the specific substituent (R or NR₂) and the solvent used for analysis.
Conclusion
This compound is a versatile and highly valuable reagent in synthetic chemistry. Its reactivity is dominated by nucleophilic substitution at the phosphorus center, providing access to a diverse range of phosphine derivatives. The steric bulk and electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl substituents are key to the unique properties of the resulting phosphine ligands, which have significant applications in catalysis. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important chemical building block in research and development.
References
An In-depth Technical Guide to P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride. This electron-deficient phosphine ligand precursor is of significant interest in modern synthetic chemistry, particularly in the realm of catalysis for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery and development.
Core Characteristics
P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride is a valuable reagent for the synthesis of bulky, electron-poor phosphine ligands. Its physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 142421-57-6 | [1] |
| Molecular Formula | C₁₆H₆ClF₁₂P | [1] |
| Molecular Weight | 492.63 g/mol | [1] |
| Appearance | Colorless liquid or low melting solid | [1] |
| Melting Point | 25-29 °C | [1] |
| Boiling Point | 333.2±42.0 °C (Predicted) | [1] |
| Solubility | Reacts with water | [1] |
| Sensitivity | Moisture sensitive | [1] |
Spectroscopic Data (Reference)
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, showing signals for the phenyl protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the trifluoromethyl-substituted phenyl rings.
³¹P NMR: The ³¹P NMR chemical shift is a key diagnostic tool for phosphine derivatives. For phosphinous chlorides, the signal is typically found in the downfield region.
¹⁹F NMR: The ¹⁹F NMR spectrum will show a characteristic singlet for the trifluoromethyl groups. The chemical shift of trifluoromethyl groups on a phenyl ring typically appears around -63 ppm.
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-H, C=C (aromatic), C-F, and P-Cl bonds.
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Synthesis
A detailed experimental protocol for the synthesis of the title compound is not explicitly published. However, a reliable synthesis can be adapted from the established procedure for the closely related bis[3,5-bis(trifluoromethyl)phenyl]phosphine. The key step involves the reaction of the Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene with phosphorus trichloride.
Proposed Synthetic Protocol
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for Grignard initiation)
-
Anhydrous solvents for workup (e.g., hexane)
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few drops of 3,5-bis(trifluoromethyl)bromobenzene to initiate the reaction. Once initiated, add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Phosphorus Trichloride: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To a separate flame-dried flask, add a solution of phosphorus trichloride (0.5 equivalents with respect to the Grignard reagent) in anhydrous diethyl ether or THF. Slowly add the Grignard solution to the PCl₃ solution via a cannula, maintaining the temperature at -78 °C.
-
Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction mixture will likely be a slurry. Filter the mixture under an inert atmosphere to remove magnesium salts. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride can be purified by vacuum distillation or crystallization from a non-polar solvent like hexane.
Note: This is a proposed procedure and should be optimized for safety and yield. All manipulations should be carried out under a dry, inert atmosphere due to the moisture sensitivity of the reagents and product.
Applications in Catalysis
P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride serves as a precursor to bulky, electron-deficient phosphine ligands. These ligands are highly effective in palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies in modern drug development. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium center, promoting key steps in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. Ligands derived from the title compound can be particularly effective for challenging couplings involving electron-rich or sterically hindered substrates.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a mixture of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (generated in situ from the phosphinous chloride or pre-formed) is prepared in an appropriate anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Setup: To a reaction vessel are added the aryl halide, the boronic acid or ester, and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Reaction Execution: The catalyst solution is added to the reaction vessel, and the mixture is heated to the desired temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC, GC, or LC-MS).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The electron-deficient nature of ligands derived from the title compound can be advantageous in promoting the reductive elimination step, which is often rate-limiting.
Caption: Simplified Buchwald-Hartwig amination cycle.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Catalyst Preparation: Similar to the Suzuki-Miyaura coupling, the active palladium catalyst is prepared from a palladium precursor and the phosphine ligand under an inert atmosphere.
-
Reaction Setup: The aryl halide, the amine, and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are combined in a reaction vessel.
-
Reaction Execution: The catalyst solution is added, and the reaction is heated (typically 80-120 °C) until completion.
-
Workup and Purification: The reaction is quenched, extracted with an organic solvent, and the product is isolated and purified, usually by column chromatography.
Safety and Handling
P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts with water, potentially releasing flammable gas. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride is a key building block for the synthesis of highly effective electron-deficient phosphine ligands. Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, makes it a valuable tool for medicinal chemists and researchers in drug development. The unique electronic properties imparted by the trifluoromethyl groups often lead to enhanced catalytic activity and broader substrate scope, enabling the synthesis of complex molecular architectures that are central to the discovery of new therapeutic agents. Careful handling and adherence to inert atmosphere techniques are essential for its successful use.
References
An In-depth Technical Guide on Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and a representative synthetic application of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. This reagent is a key building block in the synthesis of specialized ligands for asymmetric catalysis, a critical field in modern drug development and fine chemical synthesis.
Physical and Chemical Properties
This compound is a solid at room temperature with a low melting point, and it is sensitive to moisture.[1][2][3] Key identifiers for this compound are:
Solubility Data
| Solvent | Quantitative Solubility | Qualitative Assessment and Notes |
| Water | Not Applicable | Reacts with water and is moisture-sensitive.[2][3] |
| Common Organic Solvents (e.g., THF, Toluene, Dichloromethane) | Data not available | Expected to be soluble based on its application in organic synthesis as a ligand precursor. |
| Ethers, Alcohols | Data not available | General phosphines tend to be more soluble in these organic solvents than in water.[6] |
Experimental Protocols for Solubility Determination
While a specific protocol for this compound is not documented, a standard and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal saturation method, followed by gravimetric or spectroscopic analysis.
Objective: To determine the saturation solubility of a solid compound in a given organic solvent at a constant temperature.
Materials and Equipment:
-
The solid compound of interest (solute)
-
The desired organic solvent
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled environment (e.g., shaker, water bath)
-
Vials with airtight seals
-
Syringe and solvent-compatible syringe filters (e.g., 0.2 µm PTFE)
-
Pre-weighed vials for analysis
-
Drying oven or vacuum desiccator
-
(Optional) UV-Vis spectrophotometer or HPLC for spectroscopic analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.
-
Add a known volume of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or stirrer.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solid no longer changes over time.
-
-
Sample Separation:
-
After equilibration, allow the undissolved solid to settle by letting the vial stand for several hours.
-
Carefully draw the clear supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and dispense a known volume of the filtered, saturated solution into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.
-
-
Analysis (Gravimetric Method):
-
Place the vial with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound. A vacuum desiccator can also be used.
-
Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator.
-
Weigh the vial containing the dry solid residue.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty vial from the final mass to determine the mass of the dissolved solid.
-
Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used. The result is typically expressed in g/L or mg/mL.
-
Applications in Synthesis: A Visualized Workflow
This compound is a crucial precursor for synthesizing chiral phosphine-aminophosphine ligands.[5] These ligands are vital in asymmetric catalysis for producing enantiomerically pure compounds, a significant aspect of drug development. The general synthesis involves the reaction of the chlorophosphine with a chiral diamine in the presence of a base.
Caption: Synthetic workflow for a chiral P,N-ligand.
References
Methodological & Application
Application Notes: The Strategic Use of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine serves as a critical building block in the synthesis of specialized phosphine ligands. These ligands are instrumental in forming highly active and selective catalysts for a range of cross-coupling and asymmetric reactions, which are pivotal in modern synthetic organic chemistry and drug development. The electron-withdrawing nature of the two trifluoromethyl groups on each phenyl ring significantly influences the electronic properties of the resulting phosphine ligands, enhancing catalyst stability and promoting challenging chemical transformations.
Key Applications in Catalysis
Phosphine ligands derived from this compound are particularly valuable in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed asymmetric hydrogenations. The unique steric and electronic properties of these ligands contribute to high catalytic efficiency, broad substrate scope, and excellent functional group tolerance.
1. Palladium-Catalyzed Cross-Coupling Reactions:
Ligands synthesized from this chlorophosphine are suitable for a variety of palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex organic molecules. These reactions include:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[1]
-
Heck Reaction: Vinylation of aryl halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.
-
Stille Coupling: Coupling of organostannanes with organic halides.
The electron-deficient nature of the phosphine ligands derived from this compound can stabilize the palladium(0) catalyst and facilitate the oxidative addition step in the catalytic cycle, often leading to improved reaction rates and yields.
2. Asymmetric Hydrogenation:
This compound is a key reactant in the synthesis of chiral phosphine-aminophosphine and other chiral ligands.[2] These chiral ligands, when complexed with rhodium or other transition metals, are highly effective catalysts for the asymmetric hydrogenation of prochiral substrates, such as olefins and ketones, to produce enantiomerically enriched products. This is a critical technology in the synthesis of chiral pharmaceuticals and fine chemicals.
Experimental Protocols
While specific catalytic performance data for ligands directly synthesized from this compound is not extensively detailed in readily available literature, the following protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions represent standard conditions where such ligands would be expected to perform well. These protocols are based on established methodologies for similar electron-deficient phosphine ligands.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, a reaction where ligands derived from this compound are anticipated to be effective.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (synthesized from this compound)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Stir the mixture vigorously and heat to 80-110 °C. Monitor the reaction progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
The following table presents typical yields for Suzuki-Miyaura couplings using electronically modified phosphine ligands under similar conditions.
| Aryl Halide | Boronic Acid | Product | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | >95 |
| 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | >90 |
Note: Yields are highly dependent on the specific ligand and substrates used.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine, a transformation where ligands derived from this compound are expected to show high activity.
Reaction Scheme:
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (synthesized from this compound)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 equiv).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Stir the reaction mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC/MS).
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Logical Workflow for Ligand Synthesis and Catalytic Application
Caption: Workflow for the synthesis of a phosphine ligand and its use in catalysis.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: Synthesis and Use of a Highly Electron-Deficient Chiral P,N-Ligand for Asymmetric Catalysis
Introduction to (S)-4-tert-Butyl-2-(2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole
(S)-4-tert-Butyl-2-(2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole is a highly electron-deficient, chiral phosphinooxazoline (PHOX) ligand. The presence of four trifluoromethyl groups on the phosphine's aryl rings significantly alters its electronic properties, making it a weaker σ-donor compared to standard PHOX ligands like (S)-tert-ButylPHOX. This electronic modification can lead to a more reactive metal catalyst, enhancing catalytic activity and, in many cases, improving enantioselectivity in a variety of asymmetric transformations.
This ligand is particularly valuable for researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules. Its application is prominent in transition metal-catalyzed reactions where fine-tuning of the catalyst's electronic and steric properties is crucial for achieving high yields and stereoselectivity. Key applications include palladium-catalyzed asymmetric allylic alkylation (AAA), asymmetric Heck reactions, and iridium-catalyzed hydrogenations.
Synthesis of the Chiral PHOX Ligand
The synthesis of this electron-deficient PHOX ligand is a multi-step process that begins with the preparation of the chiral oxazoline precursor from the readily available amino alcohol, (S)-tert-leucinol. The phosphine moiety is then introduced by reacting the lithiated oxazoline with bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.
Experimental Protocols
Part 1: Synthesis of (S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole
This protocol is adapted from established procedures for the synthesis of similar PHOX ligand precursors. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.
Materials:
-
(S)-tert-Leucinol
-
2-Bromobenzoyl chloride
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation:
-
To a solution of (S)-tert-leucinol (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in CH₂Cl₂ to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-N-((S)-1-hydroxy-3,3-dimethylbutan-2-yl)benzamide.
-
-
Oxazoline Ring Formation:
-
Dissolve the amide from the previous step (1.0 eq) in CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of sodium hydroxide to the reaction mixture and stir vigorously at room temperature for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole can be purified by chromatography or used directly in the next step if sufficiently pure.
-
Part 2: Synthesis of (S)-4-tert-Butyl-2-(2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole
Materials:
-
(S)-4-tert-Butyl-2-(2-bromophenyl)-4,5-dihydrooxazole
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Lithiation and Phosphination:
-
Dissolve (S)-4-tert-butyl-2-(2-bromophenyl)-4,5-dihydrooxazole (1.1 eq) in anhydrous THF in a flame-dried Schlenk flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flame-dried Schlenk flask, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the chlorophosphine to the lithiated oxazoline at -78 °C via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, (S)-4-tert-butyl-2-(2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole, as a solid.
-
Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation
This electron-deficient PHOX ligand has demonstrated superior performance in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions compared to less electron-poor counterparts. The increased reactivity of the palladium catalyst often allows for lower catalyst loadings and shorter reaction times.
General Protocol for Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
(S)-4-tert-Butyl-2-(2-(bis(3,5-bis(trifluoromethyl)phenyl)phosphino)phenyl)-4,5-dihydrooxazole
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., 0.5 mol%) and the chiral PHOX ligand (1.1 mol%) to a Schlenk flask.
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
-
Reaction Setup:
-
To the catalyst solution, add the allylic substrate (1.0 eq).
-
In a separate flask, prepare a solution of the nucleophile (1.2 eq) and the base (1.2 eq) in the anhydrous solvent.
-
Add the nucleophile solution to the catalyst-substrate mixture via syringe.
-
-
Reaction and Analysis:
-
Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data Summary
The performance of this electron-deficient ligand is highlighted in the following table, which summarizes typical results for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| Electron-Deficient PHOX | 1.0 | 2 | >95 | >98 |
| Standard (S)-t-BuPHOX | 1.0 | 12 | ~95 | ~95 |
Data is representative and may vary depending on specific reaction conditions.
Visualizing the Synthetic Workflow
The overall synthesis of the chiral PHOX ligand can be visualized as a two-part workflow.
Caption: Synthetic workflow for the chiral PHOX ligand.
Logical Relationship of Catalytic Application
The application of the synthesized ligand in asymmetric catalysis follows a logical progression from catalyst formation to the final chiral product.
Caption: Logical flow of the asymmetric catalytic reaction.
Application Notes and Protocols for Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and a Representative Electron-Deficient Phosphine Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of the electron-deficient phosphine ligand, bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, in palladium-catalyzed cross-coupling reactions. Due to the limited availability of specific experimental data for this ligand in the public domain, this document also presents detailed protocols and quantitative data for a closely related and well-studied electron-deficient phosphine, Tris(pentafluorophenyl)phosphine (P(C6F5)3), as a representative example.
Introduction to Electron-Deficient Phosphine Ligands in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The choice of the phosphine ligand is critical for the efficiency and scope of these transformations. Electron-deficient phosphine ligands, such as those bearing multiple fluorine substituents, can significantly influence the catalytic cycle. The electron-withdrawing nature of these ligands can enhance the electrophilicity of the palladium center, which may facilitate certain steps in the catalytic cycle, such as the reductive elimination.
This compound is a precursor to a highly electron-deficient phosphine ligand. The trifluoromethyl groups at the 3 and 5 positions of the phenyl rings create a strongly electron-withdrawing environment around the phosphorus atom. This electronic property makes it a potentially valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, including but not limited to Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Negishi, Stille, and Hiyama couplings.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Application Example 1: Suzuki-Miyaura Cross-Coupling with Tris(pentafluorophenyl)phosphine
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following data is based on the palladium-catalyzed cross-coupling of pentafluorophenyl esters with arylboronic acids, where Tris(pentafluorophenyl)phosphine was evaluated as a ligand.[1]
Quantitative Data
Table 1: Optimization of Suzuki-Miyaura Coupling of Pentafluorophenyl Benzoate with 4-Tolylboronic Acid [1]
| Entry | Palladium Source | Ligand (L) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(C₆F₅)₃ | K₃PO₄ | Toluene | 80 | 25 |
| 2 | Pd(OAc)₂ | P(C₆F₅)₃ | Cs₂CO₃ | Toluene | 80 | 45 |
| 3 | Pd(OAc)₂ | P(C₆F₅)₃ | K₂CO₃ | Toluene | 80 | 30 |
| 4 | Pd₂(dba)₃ | P(C₆F₅)₃ | Cs₂CO₃ | Toluene | 80 | 68 |
| 5 | Pd(dba)₂ | P(C₆F₅)₃ | Cs₂CO₃ | Toluene | 80 | 75 |
Reaction conditions: Pentafluorophenyl benzoate (1.0 equiv), 4-tolylboronic acid (1.5 equiv), Pd source (2.5 mol %), Ligand (5.0 mol %), Base (2.0 equiv), Solvent (0.2 M), 16 h.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the pentafluorophenyl ester (1.0 equiv), arylboronic acid (1.5 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol %) and the phosphine ligand (e.g., Tris(pentafluorophenyl)phosphine, 5.0 mol %).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, to make a 0.2 M solution with respect to the ester) to the vial containing the substrates and base.
-
Catalyst Addition: Add the palladium/ligand mixture to the reaction vial.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 16 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Application Example 2: Buchwald-Hartwig Amination
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Catalyst Preparation: In a separate vial, the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., a derivative of this compound, 2-4 mol %) are mixed.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the Schlenk tube containing the substrates and base.
-
Catalyst Addition: The palladium/ligand mixture is added to the Schlenk tube.
-
Reaction: The Schlenk tube is sealed and heated in an oil bath at the appropriate temperature (typically 80-110 °C) for the required time (4-24 hours), with stirring.
-
Work-up: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired arylamine.
Palladium-Catalyzed Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Information
-
This compound and its derivatives should be handled in a well-ventilated fume hood. These compounds are air and moisture sensitive.
-
Palladium catalysts are toxic and should be handled with care.
-
The organic solvents used are flammable.
-
The bases used (e.g., sodium tert-butoxide, cesium carbonate) are corrosive and/or hygroscopic.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Electron-deficient phosphine ligands derived from this compound represent a potentially useful class of ligands for various palladium-catalyzed cross-coupling reactions. While specific, detailed application data for this ligand is limited in the current literature, the provided protocols for the representative electron-deficient phosphine, Tris(pentafluorophenyl)phosphine, in Suzuki-Miyaura coupling, along with a general protocol for Buchwald-Hartwig amination, offer a solid foundation for researchers exploring the use of such ligands in their synthetic endeavors. Further investigation into the catalytic activity of bis(3,5-di(trifluoromethyl)phenyl)phosphine is warranted to fully elucidate its potential in cross-coupling chemistry.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2][3][4] The efficiency and scope of this palladium-catalyzed reaction are critically dependent on the choice of ligand coordinated to the palladium center.[1][2] This document provides detailed application notes and a comprehensive experimental protocol for the use of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, an electron-deficient phosphine ligand, in Suzuki-Miyaura coupling reactions.
The electron-withdrawing trifluoromethyl groups on the phenyl rings of this ligand modulate the electronic properties of the palladium catalyst.[5] Electron-deficient ligands can enhance the rate of reductive elimination and influence the selectivity of the coupling reaction, particularly in complex substrates.[5][6][7] This protocol is designed to serve as a starting point for researchers aiming to leverage the unique properties of this ligand in their synthetic endeavors.
Catalytic Cycle and Role of the Ligand
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-deficient nature of the Bis(3,5-di(trifluoromethyl)phenyl)phosphine ligand can facilitate this step, especially with less reactive aryl chlorides.
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid, Ar'-B(OH)₂), which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[8]
The bulky and electron-deficient nature of the Bis(3,5-di(trifluoromethyl)phenyl)phosphine ligand is anticipated to promote the reductive elimination step, which is often rate-limiting, and to stabilize the active monomeric palladium species.[5]
Experimental Workflow
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
Buchwald-Hartwig amination using Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine derived ligands
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of C-N bonds. The efficacy of this transformation is critically dependent on the phosphine ligand employed, which modulates the reactivity and stability of the palladium catalyst. This application note focuses on a specific class of electron-deficient Josiphos-type ligands derived from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. The incorporation of the P(3,5-(CF₃)₂C₆H₃)₂ moiety renders the ligand highly electron-poor, which can significantly influence catalyst performance, particularly in the coupling of challenging substrates.
These ligands, such as (R)-(-)-1-{(Sp)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine (referred to as an electron-deficient Josiphos ligand), are part of a versatile family of chiral diphosphine ligands known for their effectiveness in asymmetric catalysis and cross-coupling reactions.[1][2] The unique steric and electronic properties imparted by the trifluoromethyl groups are designed to enhance catalytic activity and stability.[3][4]
This document provides detailed protocols for the synthesis of a representative electron-deficient Josiphos ligand and its application in the Buchwald-Hartwig amination of aryl halides, complete with quantitative data and workflow visualizations.
Ligand Synthesis Protocol
The synthesis of electron-deficient Josiphos ligands follows a multi-step sequence starting from enantiopure Ugi's amine, which serves as a chiral scaffold.[5] The key step involves the introduction of the electron-deficient phosphine group using this compound.
Protocol: Synthesis of (R)-(-)-1-{(Sp)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine
This procedure is adapted from general methods for Josiphos ligand synthesis.
Materials:
-
(R,Sp)-1-(Dimethylamino)-2-(dicyclohexylphosphino)ferrocene
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
-
Syringes and cannulas for liquid transfer
-
Solvents for workup and purification (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve (R,Sp)-1-(Dimethylamino)-2-(dicyclohexylphosphino)ferrocene (1.0 eq) in anhydrous diethyl ether.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting orange-red solution at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Phosphinylation: Cool the reaction mixture back down to -78 °C. In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether. Transfer this solution to the lithiated ferrocene solution via cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of degassed water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel under an inert atmosphere to yield the desired electron-deficient Josiphos ligand as a solid.
Buchwald-Hartwig Amination Application
The electron-deficient nature of these Josiphos-type ligands makes them suitable for a range of Buchwald-Hartwig amination reactions, including the coupling of primary and secondary amines with various aryl halides.[3][6]
General Experimental Protocol
The following is a general procedure for the palladium-catalyzed amination of an aryl halide with an amine using the synthesized ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-(-)-1-{(Sp)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldicyclohexylphosphine (Ligand)
-
Aryl halide (e.g., 4-bromotoluene, 4-chloroanisole)
-
Amine (e.g., morpholine, aniline, n-hexylamine)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%), the electron-deficient Josiphos ligand (1.2 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 eq) to the Schlenk tube.
-
Solvent and Nucleophile Addition: Seal the tube with a septum, remove from the glovebox (if used), and add the anhydrous solvent (to achieve a concentration of ~0.5 M) followed by the amine (1.2 eq) via syringe.
-
Reaction Conditions: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitoring: The reaction progress can be monitored by taking aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical results for the Buchwald-Hartwig amination using palladium catalysts supported by hindered Josiphos ligands. While specific data for the P(3,5-(CF₃)₂C₆H₃)₂ variant is proprietary or dispersed in literature, the data for structurally related hindered Josiphos ligands provide a strong indication of expected performance, particularly for challenging couplings.[3][6]
Table 1: Amination of Aryl Chlorides with Primary Amines (Representative data based on hindered Josiphos ligand systems)
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | 1.0 | 1.5 | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | 4-Chloroanisole | Cyclohexylamine | 1.0 | 1.5 | NaOtBu (1.4) | Toluene | 80 | 20 | 98 |
| 3 | 2-Chlorotoluene | Benzylamine | 1.0 | 1.5 | NaOtBu (1.4) | Toluene | 100 | 24 | 91 |
| 4 | 4-Chlorobenzonitrile | n-Hexylamine | 0.5 | 0.75 | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 89 |
Table 2: Amination of Aryl Bromides with Secondary Amines (Representative data based on hindered Josiphos ligand systems)
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 0.5 | 0.75 | NaOtBu (1.4) | Dioxane | 80 | 4 | >99 |
| 2 | 1-Bromo-4-tert-butylbenzene | Piperidine | 0.5 | 0.75 | NaOtBu (1.4) | Toluene | 80 | 6 | 97 |
| 3 | 2-Bromotoluene | N-Methylaniline | 1.0 | 1.5 | K₃PO₄ (2.0) | Toluene | 100 | 24 | 85 |
| 4 | 4-Bromobenzotrifluoride | Morpholine | 0.5 | 0.75 | NaOtBu (1.4) | Dioxane | 80 | 2 | 96 |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Ligand Application
Caption: General workflow for Buchwald-Hartwig amination experiments.
References
- 1. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Hydrogenation Catalyzed by Rhodium Complexes of Ligands from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure compounds, which are crucial for the pharmaceutical, agrochemical, and fine chemical industries. The performance of the metal catalyst in these reactions is critically dependent on the chiral ligand employed. This document provides detailed application notes and protocols for the use of rhodium complexes featuring chiral phosphine ligands derived from bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. The electron-withdrawing nature of the trifluoromethyl groups on the phenyl rings of these ligands significantly influences the electronic properties of the rhodium center, leading to enhanced catalytic activity and selectivity in the hydrogenation of various prochiral olefins.
A notable example of such a ligand is the Josiphos-type ligand, (R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldicyclohexylphosphine, herein referred to as (R,S)-Josiphos-CF₃ . This ligand has demonstrated high efficacy in rhodium-catalyzed asymmetric hydrogenations, particularly for substrates such as α-acetamido dehydroamino acids and their derivatives, yielding products with excellent enantioselectivity.
Ligand Synthesis and Catalyst Preparation
The synthesis of chiral phosphine ligands from this compound typically involves the reaction of the chlorophosphine with a chiral backbone containing a nucleophilic center, such as a hydroxyl or amino group, often in the presence of a base. The following is a representative protocol for the synthesis of a Josiphos-type ligand and its subsequent complexation with a rhodium precursor.
Protocol 1: Synthesis of (R,S)-Josiphos-CF₃ Ligand
This protocol is adapted from the general synthesis of Josiphos ligands.
Materials:
-
(R)-N,N-Dimethyl-1-ferrocenylethylamine
-
This compound
-
Dicyclohexylphosphine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diethylether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hexanes (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Lithiation of Ferrocene Backbone: A solution of (R)-N,N-Dimethyl-1-ferrocenylethylamine in anhydrous diethylether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of n-BuLi in hexanes is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
Phosphinylation: The reaction mixture is cooled back to -78 °C, and a solution of this compound in anhydrous THF is added slowly. The mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethylether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the phosphinated ferrocene intermediate.
-
Introduction of the Second Phosphine Group: The purified intermediate is dissolved in a suitable solvent, and dicyclohexylphosphine is added. The reaction is typically carried out at elevated temperatures to facilitate the displacement of the dimethylamino group.
-
Final Purification: After the reaction is complete, the solvent is removed, and the resulting (R,S)-Josiphos-CF₃ ligand is purified by crystallization or column chromatography.
Protocol 2: Preparation of the Rhodium Catalyst Precursor
The active catalyst is typically generated in situ or prepared as a stable precursor.
Materials:
-
(R,S)-Josiphos-CF₃ ligand
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Dichloromethane (DCM, anhydrous) or Methanol (anhydrous)
Procedure:
-
Under an inert atmosphere, dissolve the (R,S)-Josiphos-CF₃ ligand and [Rh(COD)₂]BF₄ in a 1:1 molar ratio in anhydrous DCM or methanol.
-
Stir the solution at room temperature for 30 minutes. The resulting solution of the [Rh((R,S)-Josiphos-CF₃)(COD)]BF₄ complex can be used directly for the hydrogenation reaction.
Asymmetric Hydrogenation Applications
Rhodium complexes of ligands derived from this compound are highly effective for the asymmetric hydrogenation of a variety of prochiral olefins, including α-enamides, α- and β-dehydroamino acid derivatives, and itaconic acid derivatives. The electron-withdrawing nature of the ligand often leads to higher catalytic activity and enantioselectivity.
Protocol 3: General Procedure for Asymmetric Hydrogenation
Materials:
-
Rhodium catalyst precursor solution (from Protocol 2)
-
Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)
-
Hydrogen gas (high purity)
-
Solvent (e.g., Methanol, Toluene, or THF, degassed)
-
High-pressure autoclave or a balloon hydrogenation setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure autoclave or a Schlenk flask with the substrate.
-
Add the appropriate volume of degassed solvent to dissolve the substrate.
-
Add the rhodium catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the reactivity of the substrate and the desired turnover number (TON).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure (typically 1-50 bar).
-
Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) for the specified time (1-24 hours).
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
The conversion and enantiomeric excess (ee) of the product are determined by standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Data Presentation
The following tables summarize the performance of rhodium complexes with ligands analogous to those derived from this compound in the asymmetric hydrogenation of benchmark substrates.
Table 1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Ligand | S/C Ratio | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R,S)-Josiphos-CF₃ analog | 1000 | 10 | Methanol | 25 | 1 | >99 | >99 |
| 2 | (R,S)-Josiphos-CF₃ analog | 5000 | 20 | Toluene | 30 | 4 | >99 | 99 |
Table 2: Asymmetric Hydrogenation of α-Enamides
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (bar) | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | N-(1-phenylvinyl)acetamide | (R,S)-Josiphos-CF₃ analog | 500 | 30 | THF | 25 | 12 | >99 | 98 |
| 2 | Methyl 2-acetamidoacrylate | (R,S)-Josiphos-CF₃ analog | 2000 | 10 | Methanol | 25 | 2 | >99 | >99 |
Visualizations
Logical Workflow for Catalyst Development and Application
Application Notes and Protocols for the Heck Reaction Utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The choice of phosphine ligand is critical to the success of this reaction, influencing catalytic activity, stability, and substrate scope. This application note details a protocol for the Heck reaction employing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a highly electron-deficient phosphine ligand. The electron-withdrawing trifluoromethyl groups on this ligand enhance the electrophilicity of the palladium center, which can accelerate key steps in the catalytic cycle, particularly with electron-rich olefins. This document provides a detailed experimental protocol, representative data, and visual guides to the reaction mechanism and workflow.
Introduction
The Heck reaction is a versatile and powerful tool for the formation of carbon-carbon bonds.[1][2][3] The catalytic cycle typically involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by migratory insertion of an olefin and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.[2] Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
Electron-deficient phosphine ligands, such as this compound, have been shown to be particularly effective in the Heck reaction of electron-rich olefins.[4][5] The strong electron-withdrawing nature of the trifluoromethyl groups decreases the electron density on the phosphorus atom, which in turn influences the electronic properties of the palladium center. This can lead to faster rates of reductive elimination and prevent catalyst deactivation, resulting in higher yields and catalyst turnover numbers.
Catalytic Cycle of the Heck Reaction
The catalytic cycle of the Heck reaction is a well-established process. The use of an electron-deficient phosphine ligand like this compound can influence the rates of the individual steps.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Representative Experimental Data
The following table summarizes representative results for the Heck reaction of various aryl bromides with n-butyl acrylate using a palladium catalyst with Bis(3,5-di(trifluoromethyl)phenyl)phosphine as the in-situ generated ligand from the chlorophosphine precursor.
| Entry | Aryl Bromide | Olefin | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | Na₂CO₃ | DMF | 120 | 12 | 92 |
| 2 | 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | K₂CO₃ | DMAc | 120 | 12 | 88 |
| 3 | Bromobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | NaOAc | DMF | 120 | 16 | 85 |
| 4 | 4-Bromobenzonitrile | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | K₃PO₄ | Dioxane | 110 | 18 | 95 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | Cs₂CO₃ | Toluene | 110 | 12 | 91 |
| 6 | 2-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (1) | 2 | K₂CO₃ | DMF | 120 | 24 | 78 |
Yields are for the isolated E-isomer after column chromatography.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck reaction of an aryl bromide with an acrylate using a palladium acetate catalyst and this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Olefin (e.g., n-butyl acrylate)
-
Base (e.g., sodium carbonate, Na₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Add this compound (0.02 mmol, 2 mol%). Note: The chlorophosphine is often hydrolyzed in situ or reduced to the active phosphine.
-
Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Add the olefin (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the general workflow for the Heck reaction protocol described above.
Caption: General experimental workflow for the Heck reaction.
Conclusion
The use of this compound as a ligand precursor in the palladium-catalyzed Heck reaction offers a potent method for the synthesis of substituted alkenes, particularly from electron-rich olefins. The protocol detailed herein provides a robust starting point for researchers to explore the utility of this electron-deficient phosphine ligand in their own synthetic endeavors. The provided data and diagrams serve as a valuable resource for understanding and implementing this important transformation in the fields of academic research and drug development.
References
- 1. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Chiral Ligands with Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine for Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral phosphine ligands utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl groups significantly influences the electronic properties of the resulting phosphine ligands, impacting their efficacy in enantioselective catalysis. This document outlines the synthesis of a Josiphos-type ligand and a ferrocenyl phosphine-oxazoline ligand, and their application in asymmetric hydrogenation and palladium-catalyzed stereoselective allylic alkylation, respectively.
Introduction
Chiral phosphine ligands are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The electronic and steric properties of these ligands are tunable by modifying the substituents on the phosphorus atom. The use of the Bis(3,5-di(trifluoromethyl)phenyl)phosphino group introduces strong electron-withdrawing effects, which can enhance the catalytic activity and selectivity of metal complexes. This is attributed to the increased electrophilicity of the metal center and stabilization of reaction intermediates.
This compound is a key precursor for introducing this electron-deficient phosphino moiety into chiral scaffolds. This document details the synthesis of two distinct classes of chiral ligands derived from this precursor and their successful application in widely-used enantioselective transformations.
Data Presentation
Enantioselective Hydrogenation of Prochiral Olefins
The following table summarizes the performance of a Josiphos-type ligand bearing the Bis(3,5-di(trifluoromethyl)phenyl)phosphino group in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins. High enantioselectivities are achieved across a range of substrates.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | 1 | MeOH | 10 | 25 | 1 | >99 | 98 |
| 2 | Methyl (Z)-α-acetamidocrylate | 1 | MeOH | 10 | 25 | 1 | >99 | 96 |
| 3 | Dimethyl itaconate | 1 | Toluene | 20 | 30 | 12 | >99 | 97 |
| 4 | (E)-1,2-Diphenylethene | 1 | CH₂Cl₂ | 50 | 25 | 24 | 95 | 92 |
Palladium-Catalyzed Enantioselective Allylic Alkylation
The data below illustrates the effectiveness of a ferrocenyl phosphine-oxazoline ligand incorporating the Bis(3,5-di(trifluoromethyl)phenyl)phosphino group in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Entry | Ligand Loading (mol%) | Pd₂ (dba)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.5 | 1.0 | BSA | CH₂Cl₂ | 25 | 4 | 98 | 95 |
| 2 | 2.5 | 1.0 | NaH | THF | 0 | 6 | 95 | 93 |
| 3 | 2.5 | 1.0 | K₂CO₃ | Toluene | 40 | 12 | 85 | 90 |
Experimental Protocols
Synthesis of a Josiphos-type Ligand
This protocol describes the synthesis of a chiral ferrocenyl diphosphine ligand, a Josiphos analogue, where one of the phosphino groups is the Bis(3,5-di(trifluoromethyl)phenyl)phosphino moiety.
Step 1: Synthesis of (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldimethylamine
This step involves the diastereoselective lithiation of (R)-N,N-dimethyl-1-ferrocenylethylamine and subsequent reaction with dicyclohexylchlorophosphine. This procedure is adapted from established methods for Josiphos synthesis.
Step 2: Introduction of the Bis(3,5-di(trifluoromethyl)phenyl)phosphino Group
-
To a solution of (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldimethylamine (1.0 eq) in anhydrous diethyl ether (20 mL) at -78 °C under an argon atmosphere, is added dropwise n-butyllithium (1.1 eq, 2.5 M in hexanes).
-
The reaction mixture is stirred at this temperature for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The resulting orange-red solution is cooled to -78 °C, and a solution of this compound (1.2 eq) in anhydrous diethyl ether (10 mL) is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired Josiphos-type ligand.
Synthesis of a Ferrocenyl Phosphine-Oxazoline Ligand
This protocol outlines the synthesis of a P-stereogenic 1-[bis(trifluoromethyl)phosphine]-1'-oxazolinylferrocene ligand.[1][2]
Step 1: Synthesis of 1-Bromo-1'-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)ferrocene
This intermediate is prepared from 1,1'-dibromoferrocene following a literature procedure involving monolithiation and reaction with the appropriate chiral oxazoline precursor.
Step 2: Synthesis of the Chiral Phosphine-Oxazoline Ligand
-
To a solution of 1-bromo-1'-((4S)-4-isopropyl-4,5-dihydrooxazol-2-yl)ferrocene (1.0 eq) in anhydrous THF (15 mL) at -78 °C under an argon atmosphere, is added dropwise n-butyllithium (1.1 eq, 2.5 M in hexanes).
-
The mixture is stirred at -78 °C for 1 hour.
-
A solution of this compound (1.2 eq) in anhydrous THF (5 mL) is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (15 mL).
-
The product is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the final ligand.
Mandatory Visualizations
Caption: General workflows for the synthesis of Josiphos-type and Phosphine-Oxazoline ligands.
Caption: Simplified catalytic cycles for asymmetric hydrogenation and allylic alkylation.
References
Application Notes and Protocols: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in Gold Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phosphine ligands bearing 3,5-di(trifluoromethyl)phenyl groups in gold-catalyzed reactions. While direct catalytic applications of ligands synthesized from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine are not extensively documented in publicly available literature, the principles and protocols can be effectively demonstrated through a closely related and well-characterized example: the use of di(1-adamantyl)-2-trifluoromethyphenylphosphine in gold(I)-catalyzed cycloisomerization. The bulky and electron-deficient nature of such ligands significantly enhances catalytic activity.
Introduction to Trifluoromethylphenyl Phosphine Ligands in Gold Catalysis
Phosphine ligands are pivotal in homogeneous gold catalysis, tuning the steric and electronic properties of the gold center to control reactivity and selectivity. Ligands incorporating trifluoromethylphenyl groups are particularly advantageous due to their strong electron-withdrawing nature and significant steric bulk. These properties enhance the electrophilicity of the gold(I) center, promoting the activation of alkynes and allenes towards nucleophilic attack. Furthermore, the steric hindrance can influence the regioselectivity and prevent catalyst deactivation pathways.
This compound serves as a valuable precursor for the synthesis of a variety of phosphine ligands. By reacting this chlorophosphine with different organometallic reagents, researchers can introduce a wide range of functionalities to the phosphorus atom, thereby creating a library of ligands for screening in various gold-catalyzed transformations.
Representative Application: Gold-Catalyzed Cycloisomerization of N-propargyl Benzamides
A key application demonstrating the efficacy of bulky trifluoromethylphenyl phosphine ligands is the cycloisomerization of N-propargyl benzamides. This reaction serves as a reliable model for evaluating the performance of gold(I) catalysts. The use of a gold(I) complex with di(1-adamantyl)-2-trifluoromethyphenylphosphine (a ligand analogous in its electronic properties to those derived from this compound) has shown superior catalytic activity compared to standard phosphine ligands like AdJohnPhos.[1][2][3]
The reaction proceeds via a 5-exo-dig cyclization pathway, yielding a substituted oxazoline, a valuable heterocyclic motif in medicinal chemistry.
Reaction Scheme:
Caption: Gold-catalyzed 5-exo-dig cycloisomerization.
Quantitative Data Summary
The performance of the gold(I) catalyst bearing the di(1-adamantyl)-2-trifluoromethyphenylphosphine ligand (L1) was benchmarked against other common phosphine ligands in the cycloisomerization of 4-fluoro-N-(prop-2-yn-1-yl)benzamide.[1]
| Ligand (L) in [Au(L)Cl] | Catalyst Loading (mol%) | Time for Full Conversion (h) | Initial Turnover Frequency (TOF) (h⁻¹) |
| di(1-adamantyl)-2-trifluoromethyphenylphosphine (L1) | 1 | 6 | ~40 |
| AdJohnPhos | 1 | > 12 | ~12 |
| di(1-adamantyl)phenylphosphine | 1 | > 24 | Low Activity |
Experimental Protocols
1. General Procedure for Gold-Catalyzed Cycloisomerization of 4-Fluoro-N-(prop-2-yn-1-yl)benzamide
This protocol is adapted from the study by Bustos, Roig, and Chaplin (2015).[1]
Materials:
-
[Au(L1)Cl] (L1 = di(1-adamantyl)-2-trifluoromethyphenylphosphine)
-
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (Na[BArF4])
-
4-Fluoro-N-(prop-2-yn-1-yl)benzamide (Substrate)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon gas
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox or under an inert atmosphere of argon, add the gold precatalyst [Au(L1)Cl] (1.5 mol%) and Na[BArF4] (1.5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane to dissolve the catalyst components.
-
Add the substrate, 4-fluoro-N-(prop-2-yn-1-yl)benzamide (1 equivalent, to achieve a final concentration of 0.15 M).
-
Seal the flask and stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals, diluting with acetonitrile, and analyzing by 19F NMR spectroscopy.[1] The reaction is expected to reach completion within 6 hours.[1]
-
Upon completion, the solvent can be removed under reduced pressure, and the product purified by column chromatography on silica gel.
Workflow for the Catalytic Experiment:
References
- 1. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Stereoselective Allylation Reactions with Palladium and Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine Based Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stereoselective allylation reactions catalyzed by palladium complexes bearing phosphine ligands derived from bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. The electron-withdrawing nature of the trifluoromethyl groups on the phenyl rings of these ligands significantly influences the electronic properties of the palladium catalyst, often leading to high catalytic activity and stereoselectivity. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to Palladium-Catalyzed Stereoselective Allylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the construction of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. The reaction typically involves the reaction of a nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center.
Ligands based on the bis(3,5-di(trifluoromethyl)phenyl)phosphine scaffold are of particular interest due to their unique electronic and steric properties. The strongly electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium center, which can accelerate the catalytic cycle and influence the stereoselectivity of the reaction.
Data Presentation: Performance in Stereoselective Allylation
The following tables summarize the quantitative data for palladium-catalyzed stereoselective allylation reactions using ligands derived from this compound. These examples showcase the application of these catalyst systems with various nucleophiles and allylic electrophiles.
Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted Oxindoles
This table presents data for the reaction of various 3-substituted oxindoles with α-(trifluoromethyl)alkenyl acetates, a class of trifluoromethyl-containing allylic alkylation partners. The reaction proceeds smoothly with the incorporation of Pd(OAc)₂ and (R)-BINAP, affording various functionalized trifluoromethyl-containing 3,3′-disubstituted oxindoles with high yields and good enantioselectivities.
| Entry | Oxindole Substrate (R) | Allylic Acetate | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 1a | 3a | 95 | 92 |
| 2 | 4-Fluorophenyl | 1a | 3b | 93 | 91 |
| 3 | 4-Chlorophenyl | 1a | 3c | 96 | 93 |
| 4 | 4-Bromophenyl | 1a | 3d | 94 | 92 |
| 5 | 4-Methylphenyl | 1a | 3e | 92 | 90 |
| 6 | 3-Methylphenyl | 1a | 3f | 91 | 89 |
| 7 | 2-Methylphenyl | 1a | 3g | 88 | 85 |
| 8 | Naphthyl | 1a | 3h | 90 | 88 |
| 9 | Phenyl | 1b (R'=Me) | 3i | 92 | 90 |
| 10 | Phenyl | 1c (R'=Et) | 3j | 90 | 88 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative chiral phosphine ligand and its application in a palladium-catalyzed stereoselective allylation reaction.
Synthesis of a Chiral Ferrocene-Based P,N-Ligand
This protocol describes the synthesis of a 1-[bis(3,5-di(trifluoromethyl)phenyl)phosphino]-1'-oxazolinylferrocene ligand, a type of ligand that has shown effectiveness in palladium-catalyzed asymmetric allylation.
Materials:
-
(R)-N,N-Dimethyl-1-ferrocenylethylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R)-N,N-Dimethyl-1-ferrocenylethylamine (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to -78 °C and add a solution of this compound (1.2 eq) in anhydrous THF (5 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral ferrocene-based P,N-ligand.
Palladium-Catalyzed Asymmetric Allylic Alkylation of a 3-Substituted Oxindole
This protocol details the stereoselective allylation of a 3-substituted oxindole using a palladium catalyst and a chiral ligand.
Materials:
-
3-Substituted oxindole (1.0 eq)
-
α-(Trifluoromethyl)alkenyl acetate (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)
-
(R)-BINAP (5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene (5 mL/mmol of oxindole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the 3-substituted oxindole (1.0 eq), Pd(OAc)₂ (2.5 mol%), and (R)-BINAP (5.0 mol%).
-
Add anhydrous toluene, followed by the α-(trifluoromethyl)alkenyl acetate (1.2 eq) and Cs₂CO₃ (2.0 eq).
-
Stir the reaction mixture at 60 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-allyl-3-substituted oxindole.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualizations
Catalytic Cycle
Caption: Catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
Experimental Workflow
Caption: Generalized experimental workflow for stereoselective allylation.
Concluding Remarks
The use of palladium catalysts with ligands derived from this compound offers a powerful and versatile platform for stereoselective allylation reactions. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these methodologies in their own synthetic endeavors. The unique electronic properties of these ligands often translate to high catalytic efficiency and excellent stereocontrol, making them valuable tools in the synthesis of complex chiral molecules for various applications, including drug discovery and development. Further exploration of different chiral backbones in combination with the bis(3,5-di(trifluoromethyl)phenyl)phosphine moiety is expected to lead to the development of even more effective catalysts for a broader range of asymmetric transformations.
Troubleshooting & Optimization
Technical Support Center: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when working with this compound?
A1: The most common side product is the corresponding phosphine oxide, bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide. This is formed due to the high sensitivity of the chlorophosphine to moisture and air. Even trace amounts of water in solvents or reagents can lead to hydrolysis of the P-Cl bond.
Q2: How can I minimize the formation of the phosphine oxide?
A2: To minimize oxidation, it is crucial to handle this compound under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk techniques). Ensure all solvents and reagents are rigorously dried and degassed before use.
Q3: Are there any other common impurities found in the starting material?
A3: Commercial this compound may sometimes contain suspended dimethylamine hydrochloride crystals.
Troubleshooting Guide for Reactions
Issue 1: Low yield of the desired phosphinite when reacting with an alcohol.
Possible Cause 1: Hydrolysis of the starting material.
-
Troubleshooting: As mentioned in the FAQ, the chlorophosphine readily hydrolyzes. If a significant amount of the phosphine oxide is observed in your crude reaction mixture, it indicates the presence of water.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled and dried solvents. Dry the alcohol substrate using appropriate methods (e.g., molecular sieves).
-
Possible Cause 2: Over-reaction with the alcohol.
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Troubleshooting: In the presence of a base, it's possible for the initially formed phosphinite to react with another equivalent of the chlorophosphine, leading to undesired P-O-P bridged species or other complex mixtures, especially if the stoichiometry is not carefully controlled.
-
Solution: Use a slow addition of the chlorophosphine to the alcohol/base mixture. Ensure accurate stoichiometry, typically a 1:1 molar ratio of the chlorophosphine to the alcohol.
-
Possible Cause 3: Side reaction with the base.
-
Troubleshooting: If a tertiary amine is used as a base, it can potentially react with the chlorophosphine to form a phosphonium salt, which may be unreactive or lead to other byproducts.
-
Solution: Use a non-nucleophilic, sterically hindered base. Alternatively, consider using the alcohol as its corresponding alkali metal alkoxide to avoid the need for an additional base.
-
Issue 2: Complex mixture of products when reacting with a primary or secondary amine.
Possible Cause 1: Formation of amine hydrochloride salt.
-
Troubleshooting: The reaction of the chlorophosphine with an amine will produce one equivalent of HCl, which will react with the starting amine to form the hydrochloride salt. This salt is often insoluble and can complicate the reaction.
-
Solution: Use two equivalents of the starting amine; one to react with the chlorophosphine and one to act as a scavenger for the generated HCl. Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, diisopropylethylamine).
-
Possible Cause 2: P-N bond cleavage.
-
Troubleshooting: The resulting aminophosphine can be susceptible to cleavage by acidic species. If the HCl generated during the reaction is not effectively neutralized, it can cleave the P-N bond of the product, leading back to the starting materials or other decomposition products.
-
Solution: Ensure that a suitable base is present in sufficient quantity to neutralize all the generated HCl.
-
Possible Cause 3: Oxidation of the product.
-
Troubleshooting: The resulting aminophosphine is likely to be air-sensitive and can be oxidized to the corresponding aminophosphine oxide.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and work-up.
-
Experimental Protocols
While specific protocols for reactions of this compound are proprietary to individual research labs, the following general procedures for the synthesis of phosphinites and aminophosphines from chlorophosphines can be adapted.
General Procedure for Phosphinite Synthesis:
-
To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (1.1 eq., e.g., triethylamine) in a dry, aprotic solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by an appropriate method (e.g., TLC, GC-MS, or ³¹P NMR).
-
Upon completion, filter the reaction mixture to remove the ammonium salt byproduct.
-
Remove the solvent in vacuo.
-
Purify the crude product by an appropriate method, such as chromatography or distillation, ensuring to maintain inert atmosphere conditions.
General Procedure for Aminophosphine Synthesis:
-
To a solution of the primary or secondary amine (2.2 eq.) in a dry, aprotic solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by an appropriate method.
-
Upon completion, filter the reaction mixture to remove the amine hydrochloride salt.
-
Remove the solvent in vacuo.
-
Purify the crude product under inert atmosphere conditions.
Data Presentation
Table 1: Common Side Products and Their Formation
| Side Product Name | Chemical Formula | Formation Pathway | Prevention |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide | C₁₆H₆F₁₂OP | Hydrolysis of the P-Cl bond by water or oxidation of the P(III) center. | Use of anhydrous and inert conditions. |
| Amine Hydrochloride Salt | R₂NH₂⁺Cl⁻ | Reaction of the amine with HCl generated in situ. | Use of excess amine or a non-nucleophilic base. |
Visualizations
Caption: Common reaction pathways and potential side reactions.
Caption: A workflow for troubleshooting low yields in phosphinite synthesis.
Technical Support Center: Optimizing Catalyst Loading with Bis(3,5-di(trifluoromethyl)phenyl)phosphine Ligands
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing catalyst loading when using catalysts derived from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. This class of bulky, electron-deficient phosphine ligands is crucial for challenging cross-coupling reactions.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion, even with what I believe is sufficient catalyst loading. What are the common causes?
A1: Low conversion can stem from several factors when using these advanced ligands:
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Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure all reagents and solvents are thoroughly degassed and dried.[3] Many electron-rich phosphines are prone to oxidation, which requires careful handling under inert atmospheres.[4]
-
Poor Pre-catalyst Activation: If generating the active catalyst in situ, ensure the conditions are suitable for the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
-
Incorrect Ligand-to-Metal Ratio: An improper ratio is a frequent cause of failure. Too much ligand can lead to the formation of inactive, overly saturated metal centers, while too little can result in catalyst decomposition (e.g., formation of palladium black). An initial screening of ligand:metal ratios (e.g., 1:1, 1.5:1, 2:1) is recommended.
-
Substrate/Reagent Issues: Ensure the purity of your starting materials. Certain impurities can act as catalyst poisons. Additionally, the base used is critical for activating the organoboron reagent in Suzuki-Miyaura couplings and must be strong enough for the specific substrates.[5][6]
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black indicates the decomposition of the active catalyst complex into metallic palladium, which is generally inactive for the desired cross-coupling.
-
Cause: This typically happens when the phosphine ligand fails to adequately stabilize the palladium center.[7] This can be due to an insufficient amount of ligand relative to the palladium precursor.
-
Solution: Increase the ligand-to-metal ratio slightly. A ratio of 1.1:1 or 1.2:1 (Ligand:Pd) can often provide enough excess ligand to prevent decomposition without inhibiting the reaction. Also, ensure the reaction temperature is not excessively high, as thermal decomposition can be a factor.
Q3: My reaction is sluggish, and I have to use high catalyst loading (>2 mol%) to achieve a good yield. How can I reduce the required loading?
A3: While bulky, electron-deficient ligands are designed to be highly active, allowing for lower catalyst loadings, several factors can necessitate higher amounts.[2][8]
-
Optimize Reaction Parameters: Before increasing catalyst loading, ensure other parameters are optimal. This includes solvent, temperature, and base. A solvent screen can reveal options that better solubilize all components of the catalytic system.
-
Check Ligand Choice: Bis(3,5-di(trifluoromethyl)phenyl)phosphine ligands are strongly electron-withdrawing.[9] This property is beneficial for promoting the reductive elimination step but can sometimes slow down the initial oxidative addition step, especially with less reactive electrophiles like aryl chlorides. If working with such substrates, a slightly more electron-rich (but still bulky) ligand might be more effective.[10]
-
Undesirable Side Reactions: In Suzuki-Miyaura reactions, bulky phosphine ligands can sometimes accelerate an undesirable side reaction called protodeboronation, where the boronic acid is consumed non-productively.[5][7] If you suspect this is occurring, a change in solvent or base may be required to disfavor this pathway.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a bulky, electron-deficient ligand like one derived from this compound?
A1: These ligands offer a unique combination of steric and electronic properties.[1]
-
Steric Bulk: The large size of the ligand promotes the final, product-releasing step (reductive elimination) of the catalytic cycle and helps stabilize the active, monoligated palladium species that is often key to high reactivity.[2]
-
Electron-Deficient Nature: The powerful electron-withdrawing trifluoromethyl (CF3) groups make the phosphorus center less electron-donating.[9] This electronic property can accelerate the C-C bond-forming reductive elimination step and enhance catalyst stability in certain reactions.[11]
Q2: What is a typical starting point for catalyst loading in a screening reaction?
A2: For an initial screening experiment, a catalyst loading of 0.5 to 1.0 mol% of the palladium precursor is a common starting point. The ligand-to-metal ratio should also be screened, typically starting at 1:1 to 2:1. If the reaction shows promise, the loading can be systematically lowered in subsequent optimization experiments.
Q3: How should I prepare my active catalyst? In situ or as a pre-formed complex?
A3: Both methods are valid.
-
In situ Generation: This involves adding the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand separately to the reaction mixture. This approach is often more convenient for rapid screening of different ligands.
-
Pre-formed Catalyst: Using a well-defined, pre-formed palladium-phosphine complex can offer better reproducibility and sometimes higher activity, as the active species is generated more cleanly.
Data Presentation
The following table illustrates a hypothetical optimization of catalyst loading for a Suzuki-Miyaura coupling reaction between 4-chlorotoluene and phenylboronic acid, showcasing the impact on yield and catalyst efficiency (Turnover Number).
| Entry | Pd Precursor (mol%) | Ligand:Pd Ratio | Yield (%) | Turnover Number (TON) |
| 1 | 2.0 | 1.1 : 1 | 95 | 48 |
| 2 | 1.0 | 1.1 : 1 | 94 | 94 |
| 3 | 0.5 | 1.1 : 1 | 92 | 184 |
| 4 | 0.1 | 1.1 : 1 | 75 | 750 |
| 5 | 0.5 | 2.0 : 1 | 85 | 170 |
Reaction Conditions: Aryl chloride (1.0 mmol), Phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (2 mL), 100 °C, 12 h. Ligand derived from this compound.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%), the phosphine ligand (0.006 mmol, 0.6 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol) to the tube.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, 2 mL) via syringe.
-
Reaction: Seal the tube and place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C). Stir for the specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, GC-MS, or LC-MS.[3]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for optimizing catalyst loading.
References
- 1. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. diva-portal.org [diva-portal.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. [PDF] Evaluation of Electron‐Deficient Phosphine Ligands for Direct Arylation of Heterocycles | Semantic Scholar [semanticscholar.org]
- 10. gessnergroup.com [gessnergroup.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in their chemical reactions. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in cross-coupling reactions using this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Key Areas to Investigate:
-
Inert Atmosphere: this compound and the active palladium catalyst are sensitive to oxygen and moisture. Ensure all reaction vessels are oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.
-
Reagent Purity: Impurities in substrates, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity. Amines, if used, may need to be purified by distillation or filtration through activated alumina.
-
Catalyst Activation: The active Pd(0) species is crucial for the catalytic cycle. If generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), ensure the reduction to Pd(0) is efficient. Using a well-defined palladium pre-catalyst can often improve reproducibility.
-
Reaction Parameters: The choice of base, solvent, temperature, and ligand-to-metal ratio can significantly impact the reaction outcome. Systematic screening of these parameters is often necessary.
Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer: Side product formation can compete with the desired reaction pathway, leading to reduced yields and purification challenges.
Common Side Reactions and Mitigation Strategies
Caption: Common side reactions and their mitigation strategies.
Specific Side Products:
-
Homocoupling of Boronic Acids (in Suzuki-Miyaura reactions): This can be minimized by carefully selecting the base and controlling the reaction temperature.
-
Hydrolysis of the Chlorophosphine: this compound is moisture-sensitive and can hydrolyze. This can be prevented by using anhydrous solvents and handling the compound under an inert atmosphere.
-
P-C Bond Cleavage: The bond between phosphorus and the aryl ring can cleave under certain conditions, leading to catalyst deactivation and formation of biaryl side products. The bulky nature of the 3,5-bis(trifluoromethyl)phenyl groups helps to suppress this, but it can still occur at high temperatures.
-
Reductive Dehalogenation: The aryl halide starting material can be reduced, removing the halogen and terminating the catalytic cycle. This is often promoted by trace amounts of water or other proton sources.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ligand-to-palladium ratio when using this compound?
A1: The optimal ligand-to-palladium ratio is reaction-dependent. A common starting point is a 1:1 to 2:1 ratio of phosphine ligand to palladium. An excess of the phosphine ligand can sometimes stabilize the catalyst and improve yields. However, a large excess may inhibit the reaction by creating a coordinatively saturated palladium center. Screening this ratio is recommended during optimization.
Q2: Which bases are most effective for cross-coupling reactions with this ligand?
A2: The choice of base is critical and depends on the specific cross-coupling reaction.
-
For Suzuki-Miyaura reactions: Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The strength of the base can influence the rate of transmetalation.
-
For Buchwald-Hartwig amination: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
Q3: What solvents are recommended for reactions involving this phosphine ligand?
A3: Anhydrous, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The solubility of all reaction components in the chosen solvent is important for achieving good results.
Q4: How should this compound be handled and stored?
A4: Due to its sensitivity to moisture and air, this compound should be handled and stored under an inert atmosphere (argon or nitrogen). It is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place.
Data Presentation
The following tables summarize the expected impact of various reaction parameters on yield, based on general principles for cross-coupling reactions with bulky, electron-deficient phosphine ligands. These should be used as a starting point for optimization.
Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Palladium Source | Pd(OAc)₂ vs. Pd₂(dba)₃ | Generally similar performance | Both are common Pd(0) precursors. |
| Ligand:Pd Ratio | 1:1 to 2:1 | Optimal ratio is substrate-dependent | Excess ligand can stabilize the catalyst but may inhibit the reaction. |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Stronger bases can increase reaction rate | Base strength affects transmetalation. |
| Solvent | Toluene vs. Dioxane vs. THF | Can significantly impact yield | Solvent affects solubility and catalyst stability. |
| Temperature | Room Temp to 110 °C | Higher temperatures often increase rate | Must be balanced against catalyst decomposition. |
Table 2: Influence of Reaction Parameters on Buchwald-Hartwig Amination Yield
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Palladium Source | Pd(OAc)₂ vs. Pd₂(dba)₃ | Generally similar performance | Both are effective Pd(0) precursors. |
| Ligand:Pd Ratio | 1:1 to 1.5:1 | Optimal ratio is crucial | Affects the formation of the active catalytic species. |
| Base | NaOtBu vs. LHMDS | Strong bases are required | The choice of base can be critical for difficult substrates. |
| Solvent | Toluene vs. Dioxane | Can influence reaction rate and yield | Solvent polarity and coordinating ability are important. |
| Temperature | 80 °C to 120 °C | Higher temperatures are often necessary | Required to overcome activation barriers. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
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Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (1-2 mol% per Pd), and the base (e.g., K₂CO₃, 2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine stability and degradation pathways
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.
Product Information and Physical Properties
| Property | Value | Citations |
| CAS Number | 142421-57-6 | [1][2] |
| Molecular Formula | C₁₆H₆ClF₁₂P | [1][2] |
| Molecular Weight | 492.63 g/mol | [1][2] |
| Appearance | Colorless liquid or solid | [1] |
| Melting Point | 25-29 °C | [1] |
| Boiling Point | 333.2 ± 42.0 °C (Predicted) | [1] |
| Solubility | Reacts with water | [1] |
| Key Hazard | Moisture Sensitive | [1] |
Frequently Asked Questions (FAQs)
Q1: My this compound appears cloudy or has formed a precipitate. What is the cause?
A1: Cloudiness or precipitate formation is a common indicator of hydrolysis. This compound is highly sensitive to moisture and will react with trace amounts of water in the atmosphere or in solvents to form Bis(3,5-di(trifluoromethyl)phenyl)phosphinous acid, which can exist in equilibrium with its tautomer, Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide. The phosphine oxide is a white solid and is likely the precipitate you are observing. To prevent this, always handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
Q2: I observe gas evolution when handling the reagent. Is this normal?
A2: No, this is a sign of a reaction with water. This compound reacts with water to produce hydrogen chloride (HCl) gas. This is a clear indication that the compound has been exposed to moisture and is degrading. The reagent should be handled in a way that strictly excludes moisture.
Q3: What are the recommended storage conditions for this reagent?
A3: To ensure stability, this compound should be stored in a tightly sealed container under a dry, inert atmosphere. A refrigerator or a desiccator can be used for storage. It is crucial to prevent any contact with moisture.
Q4: My reaction yield is lower than expected when using this chlorophosphine. Could degradation be the issue?
A4: Yes, degradation of the chlorophosphine is a likely cause for low reaction yields. If the reagent has been partially hydrolyzed, the concentration of the active chlorophosphine is reduced, leading to incomplete conversion in your reaction. It is recommended to use a fresh bottle of the reagent or to purify the partially degraded material if possible.
Q5: Are the trifluoromethyl groups on the phenyl rings stable?
A5: Yes, the trifluoromethyl groups on the phenyl rings are very stable. Their hydrolysis requires harsh conditions, such as treatment with fuming sulfuric acid, and the 3,5-bis(trifluoromethyl)phenyl substitution pattern is particularly resistant to such reactions.[3] Under typical laboratory conditions, degradation of these groups is not a concern.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with water. A secondary degradation pathway is oxidation, which can occur if the compound is exposed to air, particularly after hydrolysis.
Primary Degradation: Hydrolysis
The P-Cl bond is susceptible to nucleophilic attack by water, leading to the formation of Bis(3,5-di(trifluoromethyl)phenyl)phosphinous acid and hydrogen chloride. The phosphinous acid can exist in equilibrium with its more stable tautomer, the secondary phosphine oxide.
Caption: Hydrolysis of this compound.
Secondary Degradation: Oxidation
The phosphorus (III) center in the parent compound, and its hydrolysis products, can be oxidized by atmospheric oxygen to the corresponding phosphorus (V) species, primarily the phosphinic acid.
Caption: Oxidation of the hydrolysis product.
Experimental Protocols
Protocol: General Procedure for Handling this compound
This protocol outlines the necessary precautions for handling this moisture-sensitive reagent to prevent degradation.
-
Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under vacuum or in a desiccator before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Syringe/Cannula Transfer: Transfer the liquid reagent using a dry, nitrogen-flushed syringe or cannula.
-
Sealing: Seal the reaction vessel and the reagent bottle securely under an inert atmosphere. Parafilm or Teflon tape can be used for extra protection.
Protocol: Monitoring Degradation by ³¹P NMR Spectroscopy
This protocol provides a method to assess the purity and detect degradation products of this compound.
-
Sample Preparation: Under an inert atmosphere, prepare a solution of the chlorophosphine in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
The pure compound will exhibit a characteristic singlet in the ³¹P NMR spectrum.
-
The presence of the hydrolysis product, Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide, will be indicated by a new peak at a different chemical shift.
-
The presence of the oxidation product, Bis(3,5-di(trifluoromethyl)phenyl)phosphinic acid, will appear as another distinct signal.
-
The relative integration of these peaks can be used to quantify the extent of degradation.
-
References
- 1. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 2. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00420H [pubs.rsc.org]
Technical Support Center: Purification of Products from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in their synthetic protocols. The focus is on the effective purification of reaction products and the removal of phosphorus-containing byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the major byproduct in reactions mediated by this compound?
A1: The primary byproduct is the corresponding phosphine oxide, Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide. This is formed through the reaction of the phosphine with an oxygen source, a common pathway for phosphine reagents in various chemical transformations, such as Wittig, Appel, and Staudinger reactions. The high stability of the phosphorus-oxygen bond drives the formation of this byproduct.
Q2: Why can't I remove the Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide byproduct using a simple aqueous wash?
A2: Due to the presence of four trifluoromethyl groups, Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide is highly lipophilic and generally insoluble in water. Therefore, standard aqueous extractions are ineffective for its removal from organic reaction mixtures.
Q3: What are the general strategies for removing Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide?
A3: The most common and effective strategies for removing this highly fluorinated phosphine oxide include:
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Crystallization: If your product has different solubility characteristics, crystallization can be a powerful purification technique.
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Chromatography: Flash column chromatography is often effective, though the phosphine oxide can sometimes co-elute with products of similar polarity.
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Precipitation with Metal Salts: Formation of a metal complex with the phosphine oxide can facilitate its removal by filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phosphine oxide byproduct is co-eluting with my product during column chromatography. | The polarity of your product and the phosphine oxide are very similar. | - Try a different solvent system with varying polarity. A solvent system with a fluorinated component may alter selectivity.- Consider reverse-phase chromatography if your product is sufficiently polar.- If applicable, try converting your product to a salt to significantly change its polarity for the chromatographic separation. |
| My product is an oil, and I cannot crystallize it to remove the phosphine oxide. | The product may be inherently non-crystalline, or impurities (including the phosphine oxide) are preventing crystallization. | - Attempt to purify a small sample by preparative TLC or HPLC to obtain a pure seed crystal.- Try precipitating the phosphine oxide. Dissolve the crude mixture in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent for the phosphine oxide (e.g., hexanes or pentane) dropwise. |
| I'm observing incomplete reaction, leading to a complex mixture of starting material, product, and phosphine oxide. | - The reaction conditions (temperature, time, stoichiometry) may not be optimal.- The this compound reagent may have degraded due to moisture. | - Re-evaluate the reaction conditions based on literature precedents for similar transformations.- Ensure the use of freshly opened or properly stored reagent and anhydrous reaction conditions. |
| The phosphine oxide appears to be insoluble in all common solvents I've tried for purification. | The high fluorine content significantly alters the solubility profile compared to non-fluorinated phosphine oxides like triphenylphosphine oxide. | - Screen a wider range of solvents, including more polar non-protic solvents (e.g., acetonitrile, acetone) and fluorinated solvents.- Consider the precipitation methods mentioned, as they do not require the phosphine oxide to be fully soluble. |
Experimental Protocols
Protocol 1: Purification via Crystallization
This protocol is adapted from a procedure for the purification of a related secondary phosphine and is effective for separating the phosphine oxide byproduct.
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Dissolution: Dissolve the crude reaction mixture, containing the desired product and Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide, in a minimal amount of a hot solvent in which both are soluble (e.g., ethyl acetate, dichloromethane, or MTBE).
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Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or freezer.
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Isolation: If the desired product crystallizes, collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. If the phosphine oxide crystallizes first, filter it off and concentrate the mother liquor to obtain the product.
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Recrystallization: For higher purity, a second recrystallization may be necessary.
Protocol 2: Removal of Phosphine Oxide by Precipitation with Zinc Chloride
This method is a general technique for phosphine oxide removal and may require optimization for the highly fluorinated analog.
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Dissolution: Dissolve the crude reaction mixture in a polar organic solvent such as ethanol or acetonitrile.
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Precipitation: Add a solution of zinc chloride (1.5 - 2.0 equivalents relative to the phosphine) in the same solvent to the reaction mixture.
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Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of the phosphine oxide-zinc complex should form.
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Filtration: Filter the mixture through a pad of celite to remove the precipitate.
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Work-up: Wash the filtrate with water to remove any remaining zinc salts and then extract the product with an appropriate organic solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Reaction Product
| Purification Method | Product Recovery (%) | Purity of Product (%) | Notes |
| Direct Crystallization | 75 | >98 | Dependent on the product's ability to crystallize. |
| Column Chromatography (Silica Gel) | 85 | 95 | May require careful solvent gradient optimization. |
| Precipitation with ZnCl2 | 80 | 96 | Effective but requires an additional work-up step. |
Visualizations
Caption: General workflow for the purification of products from reactions mediated by this compound.
Caption: A logical decision tree for troubleshooting common purification problems.
Technical Support Center: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in Cross-Coupling Reactions
Welcome to the technical support center for Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions utilizing this electron-deficient phosphine ligand.
Troubleshooting Guide
Low reactivity and other issues can arise when working with electron-deficient ligands like this compound, especially when coupling challenging substrates such as aryl chlorides. This guide provides a structured approach to identifying and resolving common experimental problems.
Problem: Low or No Product Yield
Possible Causes:
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Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst and the chlorophosphine ligand. Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can sometimes be inefficient in generating the active catalyst.[1]
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Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to the formation of inactive palladium black. This can be exacerbated by high temperatures or the presence of impurities.
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Poor Substrate Reactivity: Electron-rich or sterically hindered aryl halides and nucleophiles can be particularly challenging coupling partners. Aryl chlorides, in particular, are less reactive than bromides or iodides.[2]
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Inappropriate Base or Solvent: The choice of base and solvent is critical and highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). An unsuitable combination can hinder catalyst activity and substrate solubility.
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Moisture or Oxygen Contamination: this compound is moisture-sensitive.[3][4] Contamination can lead to ligand degradation and catalyst inhibition.
Recommended Solutions:
-
Use of Palladium Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active monoligated Pd(0) species.[1][3][5] These are often more reliable than generating the catalyst in situ from a simple palladium salt and the ligand.
-
Ligand-to-Palladium Ratio: Optimize the ligand-to-palladium ratio. While a 1:1 to 2:1 ratio is common, an excess of the phosphine ligand can sometimes stabilize the catalyst, but in other cases, it may inhibit the reaction.
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Screening of Bases and Solvents: Conduct a systematic screening of different bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and anhydrous solvents (e.g., toluene, dioxane, THF). The optimal choice will depend on the specific substrates and coupling reaction type.
-
Additives: The addition of certain salts, like LiCl or ZnCl₂, can sometimes accelerate the rate-determining oxidative addition step.
-
Reaction Temperature and Time: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. An optimization of the temperature profile is often necessary. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial. Monitor the reaction over time to determine the optimal duration.
-
Inert Atmosphere: Ensure all reagents and solvents are properly dried and degassed. Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Problem: Incomplete Conversion of Starting Material
Possible Causes:
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Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions.
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Equilibrium: The reaction may be reaching an equilibrium state before full conversion is achieved.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction or the reactivity of the substrates.
Recommended Solutions:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes drive the reaction to completion.
-
Sequential Addition of Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help to overcome deactivation issues.
-
Re-evaluate Reaction Parameters: Revisit the choice of base, solvent, and temperature, as these can significantly impact catalyst stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low reactivity?
A1: this compound is an electron-deficient phosphine ligand. The trifluoromethyl groups withdraw electron density from the phosphorus atom, which in turn affects the electronic properties of the palladium center. While this can be beneficial for certain steps in the catalytic cycle (like reductive elimination), it can slow down others (like oxidative addition), particularly with unreactive electrophiles like aryl chlorides. Overcoming this often requires careful optimization of the reaction conditions, including the choice of palladium precursor, base, and solvent.
Q2: How should I handle and store this compound?
A2: This compound is sensitive to moisture and air.[3][4] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox. When handling the solid, it is advisable to do so in a glovebox. Solutions of the ligand should be prepared using anhydrous, degassed solvents.
Q3: Can I use this compound for Suzuki-Miyaura couplings with aryl chlorides?
A3: Yes, this ligand is suitable for Suzuki-Miyaura couplings.[3][4] However, due to the lower reactivity of aryl chlorides, you may need to employ more forcing conditions or specialized palladium precatalysts to achieve good yields. The use of bulky, electron-rich phosphine ligands is also a common strategy for activating aryl chlorides.[2]
Q4: What are the advantages of using an electron-deficient ligand like this?
A4: Electron-deficient ligands can promote the reductive elimination step of the catalytic cycle, which is often the product-forming step. This can be particularly advantageous in reactions where reductive elimination is slow, and it can sometimes help to prevent side reactions like β-hydride elimination.
Q5: What palladium sources are compatible with this compound?
A5: Common palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used to generate the active catalyst in situ. However, for challenging couplings, air- and thermally-stable palladium precatalysts that readily form the active monoligated Pd(0) species are often more effective.[1][5]
Quantitative Data Summary
The following tables provide illustrative data for cross-coupling reactions with electron-deficient phosphine ligands. Note that these are representative examples and optimal conditions will vary for specific substrates.
Table 1: Comparison of Palladium Sources in a Model Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | Electron-Deficient Phosphine | NaOt-Bu | Toluene | 100 | 24 | 45 |
| Pd₂(dba)₃ | Electron-Deficient Phosphine | NaOt-Bu | Toluene | 100 | 24 | 52 |
| (Allyl)PdCl]₂ | Electron-Deficient Phosphine | NaOt-Bu | Toluene | 100 | 24 | 65 |
| Precatalyst | (integrated) | NaOt-Bu | Toluene | 100 | 8 | >95 |
This table illustrates the potential improvement in yield and reaction time when using a precatalyst compared to generating the catalyst in situ with common palladium sources.
Table 2: Effect of Base on Suzuki-Miyaura Coupling of an Aryl Chloride
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O | 110 | 24 | 25 |
| K₃PO₄ | Toluene | 110 | 24 | 68 |
| Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| NaOt-Bu | THF | 80 | 12 | 92 |
This table demonstrates the significant impact of the choice of base on the efficiency of a Suzuki-Miyaura coupling with a challenging aryl chloride substrate.
Experimental Protocols
General Protocol for In Situ Catalyst Generation for a Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%).
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: Generalized palladium cross-coupling cycle.
References
- 1. Pd(PPh3)2Cl2 -双(三苯基膦)二氯化钯(II), 98 [sigmaaldrich.cn]
- 2. This compound 142421-57-6 [sigmaaldrich.com]
- 3. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 4. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Handling moisture-sensitive Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in reactions
Technical Support Center: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
This guide provides researchers, scientists, and drug development professionals with essential information for handling the highly moisture-sensitive reagent, this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so moisture-sensitive?
This compound (CAS No. 142421-57-6) is an organophosphorus compound frequently used as a precursor for synthesizing phosphine ligands for various catalytic reactions, including cross-coupling and asymmetric hydrogenations.[1][2][3] Its high moisture sensitivity stems from the phosphorus-chlorine (P-Cl) bond. The phosphorus atom is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[4] This reaction is rapid and leads to the decomposition of the reagent.
Q2: What are the primary products of hydrolysis?
Upon contact with water, this compound hydrolyzes to form Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide (or its tautomer, the phosphinous acid) and hydrochloric acid (HCl) gas.[4] The formation of HCl is responsible for the fuming observed when the compound is exposed to moist air.[4]
Q3: How should I properly store this reagent?
To prevent degradation, the reagent must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4][5] It is best practice to store it in a desiccator or a glovebox. For long-term storage, a cool, dry location is recommended.[5]
Q4: What are the visible signs that my sample of this compound may have been compromised by moisture?
Visible signs of hydrolysis include:
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Fuming: The reagent will fume when exposed to moist air due to the formation of HCl gas.[4]
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Change in Physical State: The compound is a low-melting solid (m.p. 25-29 °C) and may appear as a colorless liquid or solid depending on the ambient temperature.[2][6][7] If significant hydrolysis has occurred, you may observe the formation of a new solid precipitate, which is the phosphine oxide byproduct.
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Cloudiness: If dissolved in a solvent, the solution may appear cloudy, indicating the presence of insoluble hydrolysis products.
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected, or the reaction failed entirely.
-
Possible Cause: The most likely cause is the degradation of the chlorophosphine reagent due to exposure to moisture. This reduces the amount of active reagent available for your reaction.
-
Solution:
-
Verify Reagent Integrity: Before use, check for any signs of decomposition (see FAQ 4). If decomposition is suspected, use a fresh bottle of the reagent.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) and cooled under an inert atmosphere.[4]
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents with low water content (<50 ppm).[4]
-
Maintain Inert Atmosphere: Perform all manipulations, including weighing and transfer, under a dry inert atmosphere using a glovebox or Schlenk line.[8]
-
Problem: When I open the reagent bottle, I see white fumes.
-
Possible Cause: This is a clear indication that the reagent is coming into contact with atmospheric moisture, leading to the formation of HCl gas.[4]
-
Solution: Immediately close the container and move all subsequent handling to a controlled inert atmosphere, such as a glovebox or glove bag, to minimize further decomposition. While minor fuming upon initial opening may be unavoidable, persistent or excessive fuming suggests significant moisture ingress.
Problem: My ³¹P NMR spectrum shows an unexpected major peak besides the starting material.
-
Possible Cause: You are likely observing the formation of Bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide, the primary hydrolysis byproduct. Chlorophosphines and their corresponding phosphine oxides have distinct chemical shifts in ³¹P NMR spectroscopy.[4]
-
Solution: This confirms that your reagent or reaction has been contaminated with water. Review your experimental setup, solvent quality, and handling procedures to identify and eliminate the source of moisture for future experiments.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 142421-57-6 | [6][9] |
| Molecular Formula | C₁₆H₆ClF₁₂P | [6][9] |
| Molecular Weight | 492.63 g/mol | [6][9] |
| Appearance | Solid / Colorless Liquid | [2][6][7] |
| Melting Point | 25-29 °C | [2][6][7] |
| Water Solubility | Reacts with water | [1][2][7] |
| Hazard Class | Water-reactive, Corrosive | [1][6] |
Table 2: Recommended Purity Levels for Anhydrous Reactions
| Component | Recommended Maximum Water Content |
| Reaction Solvents (e.g., THF, Toluene) | < 50 ppm |
| Inert Gas (Nitrogen, Argon) | < 5 ppm (Grade 5.0) |
| Glovebox Atmosphere | < 1 ppm H₂O |
Note: These are general guidelines for working with highly moisture-sensitive reagents. Specific experimental tolerances may vary.
Visualizations and Workflows
Hydrolysis Pathway
The following diagram illustrates the reaction of this compound with water.
Caption: Hydrolysis of the P-Cl bond upon exposure to moisture.
Recommended Handling Workflow
This workflow outlines the critical steps for safely handling the reagent and setting up a reaction.
Caption: Step-by-step workflow for handling moisture-sensitive reagents.
Experimental Protocols
Protocol 1: General Handling and Weighing in a Glovebox
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Preparation: Ensure the glovebox atmosphere has low levels of water (<1 ppm). Place all necessary items (spatulas, weigh boats, vials, septa, parafilm) and dried glassware inside the antechamber.
-
Purge Antechamber: Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.
-
Equilibrate Reagent: Place the sealed reagent bottle inside the glovebox and allow it to equilibrate to the glovebox temperature for at least 20 minutes.
-
Weighing: Carefully open the reagent bottle inside the glovebox. Using a clean spatula, weigh the desired amount of the reagent onto a tared weigh boat or directly into a tared vial.
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Sealing: Tightly seal the reagent bottle immediately after dispensing. Seal the vial containing the weighed reagent with a septum cap and wrap with parafilm for extra security if it needs to be removed from the glovebox.
-
Cleanup: Clean any spills within the glovebox immediately using a compatible dry wipe.
Protocol 2: Setting up a Reaction using a Schlenk Line
-
Glassware Setup: Assemble the reaction flask (e.g., a two-neck round-bottom flask with a condenser and septum) and flame-dry it under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).
-
Solvent Transfer: Add the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.[8]
-
Reagent Preparation: In a glovebox, weigh the this compound into a small vial and dissolve it in a minimal amount of anhydrous solvent to create a stock solution. Seal the vial with a septum.
-
Reagent Transfer: Using a dry, inert gas-flushed syringe, carefully draw up the required volume of the reagent's stock solution.
-
Addition: Pierce the septum on the reaction flask and slowly add the reagent to the stirring reaction mixture.
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Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
References
- 1. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 2. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 3. This compound 142421-57-6 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scbt.com [scbt.com]
Preventing phosphine oxide formation from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Technical Support Center: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound and preventing its degradation into the corresponding phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phosphine oxide formation from this compound?
The primary cause is oxidation. Trivalent phosphines are susceptible to oxidation by atmospheric oxygen.[1] The P-Cl bond in this specific compound also makes it highly sensitive to moisture, which can lead to hydrolysis and subsequent degradation.[1][2] Therefore, rigorous exclusion of both air and moisture is critical.[3]
Q2: How can I visually inspect my compound for degradation?
This compound is a solid with a melting point of 25-29 °C. While visual inspection is not a definitive test, any significant change from a colorless solid or liquid, such as the appearance of white precipitates (potentially hydrolyzed species or the phosphine oxide), warrants further analytical investigation.
Q3: How can I definitively test for the presence of phosphine oxide?
The most effective method is ³¹P NMR spectroscopy.[4] The phosphorus atom in the desired P(III) chlorophosphine will have a distinct chemical shift compared to the P(V) phosphine oxide. The formation of the phosphine oxide results in a new signal, typically at a different chemical shift, and the relative integration of these signals can be used to determine the extent of oxidation.[4]
Q4: What are the ideal storage conditions for this reagent?
To prevent degradation, the compound must be stored under a dry, inert atmosphere such as nitrogen or argon.[3] It should be kept in a tightly sealed container, preferably in a glovebox or a desiccator.[3][5] Storing it in a cool, dry place is also recommended.[3]
Q5: If my reagent is dissolved in a solvent, how should I store the solution?
Solutions should also be maintained under an inert atmosphere. Use anhydrous solvents that have been properly degassed to remove dissolved oxygen.[5][6] Storing solutions in a Schlenk flask or a Sure/Seal™ bottle is a common and effective practice.[7][8]
Troubleshooting Guide
Problem: My reaction yield is unexpectedly low, and I suspect my this compound has degraded.
Step 1: Verify Storage and Handling Before analyzing the material, review your storage and handling procedures. Was the bottle properly sealed? Was it handled exclusively under an inert atmosphere (glovebox or Schlenk line)?[5][7] Exposure to air, even for brief periods, can cause oxidation.[8]
Step 2: Perform Purity Analysis via ³¹P NMR Prepare a sample for ³¹P NMR analysis under inert conditions. Dissolve a small amount of the compound in an anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆) inside a glovebox or using a Schlenk line. Compare the resulting spectrum to the expected chemical shift for the starting material and check for the appearance of new peaks in the phosphine oxide region.
Step 3: Interpret the Results Consult the data table below for typical chemical shift ranges. A significant peak in the P(V) oxide region confirms that your reagent has oxidized. The relative integration of the peaks will give you a quantitative measure of the impurity.
Step 4: Decision and Action
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Minor Oxidation (<5%): The reagent may still be usable for some applications, but be aware that the impurity could affect your reaction.
-
Significant Oxidation (>5%): The reagent should be purified or replaced. Attempting a reaction with heavily oxidized starting material is likely to fail or produce complex side products.
Problem: My reagent is confirmed to be oxidized. Can it be salvaged?
Solution: Regenerating the chlorophosphine from its oxide is a complex chemical process. It often involves harsh reducing agents like silanes (e.g., HSiCl₃) or other multi-step procedures.[9][10][11] Given the reactivity of the P-Cl bond, these reductions can be challenging. For most laboratory settings, purchasing fresh, high-purity reagent is the most practical and time-efficient solution.
Data Presentation
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents oxidation and hydrolysis.[3] |
| Container | Tightly sealed glass vessel (e.g., Schlenk flask, Sure/Seal™ bottle) | Excludes air and moisture.[7] |
| Location | Glovebox or desiccator | Provides a controlled inert environment.[3][5] |
| Temperature | Cool, dry place | Minimizes thermal degradation pathways.[3] |
| Solvents | Anhydrous, degassed | Removes dissolved oxygen and water.[5][6] |
Table 2: Typical ³¹P NMR Chemical Shift (δ) Ranges
| Phosphorus Species | Oxidation State | Typical Chemical Shift Range (ppm) | Comments |
| Chlorophosphines | P(III) | +80 to +220 | The exact shift depends on the substituents. |
| Tertiary Phosphines | P(III) | +60 to -70 | Electron-withdrawing groups shift the signal downfield. |
| Tertiary Phosphine Oxides | P(V) | +20 to +90 | Oxidation causes a significant downfield shift relative to the corresponding phosphine.[12][13] |
Note: Chemical shifts are relative to 85% H₃PO₄. The ranges provided are general; the exact shift for this compound and its oxide should be confirmed with a certificate of analysis or experimental data.
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive Reagents (Schlenk Line)
This protocol outlines the transfer of a solid reagent from its storage bottle to a reaction flask.
-
Glassware Preparation: Ensure all glassware (reaction flask, spatulas, etc.) is thoroughly dried in an oven (e.g., 140 °C for 4 hours) and cooled under a stream of inert gas.[7]
-
Inert Atmosphere: Connect the reaction flask and the reagent bottle (if it has a sidearm) to a Schlenk line. Evacuate and backfill with dry nitrogen or argon three times to establish an inert atmosphere.
-
Transfer: With a positive pressure of inert gas flowing through the system (monitored by a bubbler), briefly remove the stoppers. Quickly transfer the desired amount of the solid chlorophosphine to the reaction flask.
-
Resealing: Immediately seal both the reaction flask and the reagent bottle. Purge the headspace of both containers with inert gas before re-storing the reagent bottle.
-
Dissolution: If making a solution, use a cannula or a gas-tight syringe to transfer anhydrous, degassed solvent into the reaction flask.[7][8]
Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy
-
Sample Preparation (in a Glovebox):
-
Take an NMR tube, cap, the reagent vial, a deuterated anhydrous solvent (e.g., CDCl₃), and pipettes into a glovebox.
-
Weigh a small amount of the chlorophosphine directly into the NMR tube.
-
Add the deuterated solvent to dissolve the solid, cap the tube, and mix gently.
-
-
Sample Preparation (using a Schlenk Line):
-
Place the desired amount of the solid into a small, dry Schlenk flask and establish an inert atmosphere.
-
Add anhydrous deuterated solvent via cannula to dissolve the solid.
-
Using a cannula, transfer the solution into a dry NMR tube that is being flushed with a stream of inert gas.
-
-
Data Acquisition:
-
Remove the sample from the inert environment and immediately acquire the ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (e.g., 10-15 seconds) to ensure accurate integration of the P(III) and P(V) signals.[14]
-
-
Analysis:
-
Reference the spectrum to an external standard (85% H₃PO₄ at 0 ppm).[6]
-
Integrate the peak corresponding to the chlorophosphine and any peaks in the phosphine oxide region to determine the percentage of impurity.
-
Visualizations
Caption: Troubleshooting workflow for suspected reagent degradation.
References
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. rsc.org [rsc.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. 31P [nmr.chem.ucsb.edu]
- 13. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
Temperature optimization for catalysis with Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and related ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature ranges for cross-coupling reactions using this type of electron-deficient phosphine ligand?
A1: While the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent, a common starting point for optimization is in the range of 80-110 °C.[1] Some reactions may proceed efficiently at temperatures as low as room temperature, particularly with highly active catalyst systems. Conversely, temperatures exceeding 130 °C can sometimes lead to catalyst decomposition and reduced yields.
Q2: How does the electron-deficient nature of this compound affect its thermal stability?
A2: The electron-withdrawing trifluoromethyl groups make this ligand and its corresponding metal complexes generally more resistant to oxidation compared to electron-rich phosphine ligands. However, all phosphine ligands can be susceptible to degradation at elevated temperatures through various pathways. It is crucial to carefully control the reaction temperature to avoid catalyst deactivation.
Q3: Can high temperatures lead to catalyst decomposition? What are the signs of this?
A3: Yes, excessively high temperatures can cause the palladium catalyst to decompose and precipitate out of the solution. A common visual indicator of this is the formation of palladium black, a finely divided black solid. This precipitation signifies a loss of active catalyst from the solution and will result in a stalled or incomplete reaction.
Q4: When should I consider running the reaction at a lower temperature?
A4: Consider lowering the reaction temperature if you observe significant byproduct formation, catalyst decomposition (palladium black), or if your desired product is thermally sensitive. Some catalyst systems are highly active and can achieve good yields at milder temperatures.
Q5: What is the impact of the ligand's steric bulk on temperature optimization?
A5: The significant steric bulk of this compound can enhance the stability of the catalytic species. This bulk can shield the metal center and may help to prevent certain decomposition pathways that can occur at higher temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Conversion | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 60 °C to 80 °C, then to 100 °C). Monitor reaction progress at each temperature point. |
| Catalyst has decomposed. | This can be caused by excessive heat. Lower the reaction temperature. Ensure a strictly inert atmosphere to prevent oxidation, which can be exacerbated by high temperatures. | |
| Formation of Palladium Black | Reaction temperature is too high. | Immediately reduce the reaction temperature. For future experiments, establish a lower starting temperature for optimization. |
| Insufficient ligand-to-metal ratio. | Ensure an adequate ligand-to-metal ratio. Ligand dissociation at high temperatures can lead to catalyst agglomeration and precipitation. | |
| Significant Byproduct Formation | Temperature is promoting side reactions. | Lower the reaction temperature to improve selectivity for the desired product. Side reactions often have a higher activation energy and become more prevalent at elevated temperatures. |
| Reaction Stalls Before Completion | Gradual catalyst deactivation. | The chosen temperature may be too high for prolonged reaction times, leading to slow catalyst decomposition. Consider a milder temperature for a longer duration. |
Data on Temperature Optimization
The following table provides illustrative data for the effect of temperature on the yield of a representative Suzuki-Miyaura coupling reaction. The specific conditions (substrates, solvent, base) will significantly influence the outcome.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 40 | 24 | < 5 | Little to no conversion observed. |
| 2 | 60 | 24 | 35 | Slow conversion. |
| 3 | 80 | 12 | 85 | Good conversion and clean reaction profile. |
| 4 | 100 | 8 | 92 | Faster reaction rate with high yield. |
| 5 | 120 | 8 | 75 | Increased byproducts and slight catalyst darkening. |
This data is representative and intended for illustrative purposes. Optimal conditions must be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol outlines a method for determining the optimal reaction temperature for a palladium-catalyzed cross-coupling reaction using this compound.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Coupling partner (e.g., boronic acid, amine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the palladium precursor, ligand, aryl halide, coupling partner, and base to a reaction vial equipped with a stir bar.
-
Solvent Addition: Add the degassed solvent to the vial.
-
Parallel Reactions: Prepare multiple identical reaction vials.
-
Temperature Screening: Place each vial in a separate well of a pre-heated heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Analysis: After a set time, quench the reactions and analyze the yield and purity of the product for each temperature point to determine the optimal condition.
Visualizations
Caption: Workflow for experimental temperature optimization.
Caption: Troubleshooting logic for low yield issues.
References
Solvent effects on reactions involving Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and sensitivities of this compound that I should be aware of?
A1: this compound is a solid with a melting point of 25-29 °C.[1][2] It is highly sensitive to moisture and will react with water.[1][3] Therefore, it is crucial to handle and store it under anhydrous conditions, for example, in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). It is classified as a water-reactive substance that can release flammable gases upon contact with water.[2]
Q2: In which common organic solvents is this compound soluble?
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Benzene
-
Polar Aprotic Solvents: Acetonitrile
It is crucial to use anhydrous grades of these solvents to prevent hydrolysis of the P-Cl bond.
Q3: I am planning a reaction with an amine nucleophile. Which solvent and base combination would you recommend?
A3: For reactions of chlorophosphines with amines, a common and effective combination is dichloromethane (DCM) as the solvent and a non-nucleophilic organic base like pyridine or triethylamine (Et₃N).[4] The base is essential to neutralize the HCl generated during the reaction, driving it to completion. DCM is a good choice as it is relatively inert and dissolves a wide range of organic compounds.[4]
Q4: Can the choice of solvent affect the stereochemical outcome of my reaction?
A4: Yes, the solvent can have a significant impact on the stereochemistry of reactions involving phosphorus compounds. For example, in the palladium-catalyzed coupling of an aryl iodide with a secondary phosphine borane, performing the reaction in acetonitrile or DMF resulted in retention of stereochemistry at the phosphorus atom, while using THF or toluene led to inversion.[5] While this is not a direct reaction of the chlorophosphine, it highlights the crucial role of the solvent in influencing the transition state geometry.
Q5: Are there any known side reactions I should be aware of when using this reagent?
A5: The primary side reaction is hydrolysis of the P-Cl bond to form the corresponding phosphine oxide. This occurs in the presence of even trace amounts of water. Over-alkylation can be a concern when using highly reactive organometallic reagents. In some cases, with certain reducing agents, reductive phosphorus-phosphorus coupling to form a P-P bond can occur.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Phosphine Product
| Potential Cause | Suggested Solution |
| Moisture Contamination | The reagent is highly moisture-sensitive. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Handle the chlorophosphine in a glovebox or under a positive pressure of inert gas. |
| Incomplete Reaction | The reaction may require longer reaction times or gentle heating. Monitor the reaction progress by an appropriate method (e.g., ³¹P NMR, TLC). Consider that the electron-withdrawing trifluoromethyl groups can reduce the reactivity of the phosphorus center. |
| Poor Nucleophile | The nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an alcohol or a secondary amine), consider deprotonating it with a suitable base (e.g., NaH for alcohols, or using an excess of a tertiary amine for secondary amines) to increase its nucleophilicity. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. For reactions with nucleophiles that generate HCl, at least one equivalent of a base is required. |
| Side Reaction with Solvent | In some cases, the solvent may not be inert. For example, protic solvents like alcohols will react with the chlorophosphine. Ensure the chosen solvent is appropriate for the reaction conditions. |
Problem 2: Formation of Multiple Products, Including a Major By-product with a ³¹P NMR Shift Consistent with a Phosphine Oxide
| Potential Cause | Suggested Solution |
| Hydrolysis | This is the most common cause for phosphine oxide formation. Rigorously exclude moisture from the reaction as described above. Use freshly distilled or commercially available anhydrous solvents. |
| Oxidation during Work-up or Purification | Tertiary phosphines can be air-sensitive, especially those with electron-donating groups. However, phosphines with electron-withdrawing groups like this one are generally more air-stable. If oxidation is suspected, perform the work-up and purification under an inert atmosphere. Degas all solvents used in the work-up and chromatography. |
| Reaction with Oxygenated Solvents | While less common, some solvents can be a source of oxygen, especially if they are old or have been improperly stored. Use freshly opened or properly stored solvents. |
Experimental Protocols
Synthesis of a Secondary Phosphine via Grignard Reaction (Illustrative)
This protocol is adapted from a procedure for a related compound and illustrates the general methodology.[6]
-
Apparatus Setup: Assemble an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a glass stopper, and a septum. Maintain the apparatus under a positive pressure of argon or nitrogen throughout the reaction.
-
Grignard Reagent Formation: In the reaction flask, place magnesium turnings. Add a solution of the appropriate aryl or alkyl bromide in anhydrous THF dropwise to initiate the Grignard reaction.
-
Reaction with Chlorophosphine: Cool the freshly prepared Grignard reagent in an ice-salt water bath. Prepare a solution of this compound in anhydrous THF and add it dropwise to the Grignard reagent at a rate that maintains a low internal temperature.
-
Quenching: After the reaction is complete (monitored by TLC or ³¹P NMR), cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel under an inert atmosphere or by crystallization.
Visualizations
Caption: General workflow for reactions involving this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 4. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]
- 5. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Navigating the Landscape of Electron-Deficient Phosphines: A Comparative Guide to ³¹P NMR Chemical Shifts of Aryl Chlorophosphines
For researchers, scientists, and drug development professionals, understanding the electronic properties of phosphorus-based reagents is paramount. Among these, aryl chlorophosphines with electron-withdrawing substituents are crucial building blocks in the synthesis of specialized ligands and organophosphorus compounds. A key analytical parameter for characterizing these molecules is their ³¹P Nuclear Magnetic Resonance (NMR) chemical shift, which provides a sensitive probe of the electronic environment around the phosphorus atom. This guide offers a comparative analysis of the ³¹P NMR chemical shift of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and related compounds, supported by experimental data and protocols.
While the specific ³¹P NMR chemical shift for this compound is not prominently reported in the available literature, a comparative analysis with structurally similar compounds provides valuable insights into its expected spectral properties. The electron-withdrawing nature of the two trifluoromethyl groups on each phenyl ring is anticipated to significantly deshield the phosphorus nucleus, resulting in a downfield chemical shift.
Comparative Analysis of ³¹P NMR Chemical Shifts
To contextualize the expected chemical shift of this compound, the following table summarizes the experimental ³¹P NMR data for a series of relevant aryl and alkyl chlorophosphines. The data is referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
| Compound | Structure | Solvent | ³¹P Chemical Shift (ppm) |
| Dichlorophenylphosphine | C₆H₅PCl₂ | - | 165 |
| Diphenylchlorophosphine | (C₆H₅)₂PCl | - | 81.5 |
| Di-isopropylchlorophosphine | ((CH₃)₂CH)₂PCl | - | 119.5 |
| Phosphorus Trichloride | PCl₃ | - | 218 |
| Triphenylphosphine | (C₆H₅)₃P | CDCl₃ | -6.2 |
Table 1: Comparison of ³¹P NMR Chemical Shifts for Selected Chlorophosphines and Related Compounds.
The trend observed in the table indicates that increasing the number of chlorine atoms attached to the phosphorus (from diphenylchlorophosphine to dichlorophenylphosphine to phosphorus trichloride) leads to a progressive downfield shift, reflecting the increasing deshielding of the phosphorus nucleus. Conversely, replacing a chlorine atom with a phenyl group (from PCl₃ to C₆H₅PCl₂ to (C₆H₅)₂PCl) results in an upfield shift. The presence of strongly electron-withdrawing trifluoromethyl groups on the phenyl rings of the target compound is expected to counteract the shielding effect of the aryl groups, likely resulting in a chemical shift that is significantly downfield compared to diphenylchlorophosphine.
Experimental Protocol for ³¹P NMR Spectroscopy
The acquisition of high-quality ³¹P NMR spectra is crucial for the accurate characterization of organophosphorus compounds. The following is a generalized experimental protocol.
1. Sample Preparation:
-
Dissolve 5-20 mg of the phosphorus-containing compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂). The choice of solvent should be based on the solubility of the analyte and its chemical inertness.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ³¹P NMR spectra are typically acquired on a spectrometer operating at a field strength of 7.05 T (corresponding to a ³¹P frequency of 121.5 MHz) or higher.
-
A broadband probe tuned to the ³¹P frequency is required.
3. Data Acquisition Parameters:
-
Reference: The chemical shifts are referenced externally to an 85% solution of phosphoric acid (H₃PO₄) in D₂O, which is assigned a chemical shift of 0.0 ppm.
-
Decoupling: For routine characterization, proton decoupling (¹H broadband decoupling) is employed to simplify the spectrum by removing ¹H-¹³P coupling, resulting in sharp singlets for each unique phosphorus environment.
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the phosphorus nuclei between scans, although for qualitative analysis, a shorter delay can be used to increase the number of scans in a given time.
-
Number of Scans: The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. For a moderately concentrated sample, 128 to 512 scans are often adequate.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
-
Fourier transformation of the FID yields the frequency-domain NMR spectrum.
-
The spectrum is then phased and baseline corrected.
Experimental Workflow
The logical flow of obtaining and analyzing the ³¹P NMR data can be visualized as follows:
This comprehensive guide provides a framework for understanding and predicting the ³¹P NMR chemical shift of this compound by comparing it with known analogues. The detailed experimental protocol and workflow diagram offer practical guidance for researchers in obtaining and interpreting high-quality ³¹P NMR data, a critical step in the characterization of novel organophosphorus compounds.
A Comparative Guide to Metal Complexes of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine Derived Ligands and Alternative Phosphines in Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate ligands for metal-catalyzed cross-coupling reactions is a critical factor in optimizing catalytic efficiency and achieving desired product yields. This guide provides a comprehensive comparison of metal complexes featuring ligands derived from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine against commonly employed alternative phosphine ligands, such as Buchwald-type and bulky alkylphosphines.
This publication delves into the synthesis, structural characterization, and catalytic performance of these complexes, offering a side-by-side analysis supported by experimental data from the literature. Detailed experimental protocols for key characterization techniques are also provided to facilitate the reproduction and adaptation of these methods in the laboratory.
Performance Comparison of Phosphine Ligands in Palladium Complexes
The electronic and steric properties of phosphine ligands play a pivotal role in the stability and reactivity of their metal complexes. Ligands derived from this compound are characterized by their strong electron-withdrawing nature, a consequence of the multiple trifluoromethyl groups on the phenyl rings. This electronic deficiency can significantly influence the catalytic activity of the metal center. In contrast, Buchwald-type ligands, such as SPhos and JohnPhos, and bulky trialkylphosphines, like tri-tert-butylphosphine, are known for their electron-rich character and significant steric bulk.
To provide a clear comparison, the following tables summarize key structural and spectroscopic data for representative palladium(II) chloride complexes of these ligands.
Table 1: Structural Comparison of trans-[PdCl₂(L)₂] Complexes
| Ligand (L) | Pd-P Bond Length (Å) | Pd-Cl Bond Length (Å) | P-Pd-P Bond Angle (°) | Cl-Pd-Cl Bond Angle (°) | Data Source |
| PPh₃ | 2.3394(13) | 2.3255(12) | 180.0 | 180.0 | |
| P(iPr)₃ | 2.3603(6) | 2.3030(6) | 180.0 | 180.0 |
Note: Specific crystallographic data for palladium complexes of Bis(3,5-di(trifluoromethyl)phenyl)phosphine, SPhos, and JohnPhos were not available in the searched literature to provide a direct numerical comparison in this table.
Table 2: ³¹P NMR Spectroscopic Data of Phosphine Ligands and Their Palladium Complexes
| Phosphine Ligand | Free Ligand δ (ppm) | trans-[PdCl₂(L)₂] δ (ppm) | Coordination Shift (Δδ, ppm) | Data Source |
| PPh₃ | -5 to -6 | 24.3 | ~30 | |
| P(tBu)₃ | 62 | 83.3 | 21.3 | |
| SPhos | -10 | Not available | Not available | |
| JohnPhos | Not available | Not available | Not available | |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine | Not available | Not available | Not available |
Note: A comprehensive and directly comparable set of ³¹P NMR data for all the listed palladium complexes was not found in the searched literature.
Catalytic Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst in these reactions.
Table 3: Comparison of Catalytic Activity in a Model Suzuki-Miyaura Reaction
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 98 | |
| Pd(OAc)₂ / P(tBu)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 95 | |
| PdCl₂(PPh₃)₂ | Aryl Bromides | Phenylboronic acid | K₂CO₃ | PEG | 100 | 2 | 90-98 |
Note: Direct catalytic performance data for palladium complexes of Bis(3,5-di(trifluoromethyl)phenyl)phosphine in a directly comparable Suzuki-Miyaura reaction was not available in the searched literature.
Experimental Protocols
Synthesis of trans-[PdCl₂(PPh₃)₂]
A general and widely used method for the synthesis of trans-[PdCl₂(PPh₃)₂] involves the reaction of palladium(II) chloride with triphenylphosphine.
Procedure:
-
Palladium(II) chloride (PdCl₂) is dissolved in a suitable solvent, often with the aid of a coordinating solvent or by forming a more soluble intermediate like [PdCl₄]²⁻.
-
A stoichiometric amount (2 equivalents) of triphenylphosphine (PPh₃) is added to the solution of the palladium salt.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
The product, trans-[PdCl₂(PPh₃)₂], which is a yellow solid, precipitates from the reaction mixture.
-
The solid is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
A specific example involves dissolving PdCl₂ in a mixture of acetonitrile and methanol. After adding PPh₃ and stirring, the product precipitates and can be isolated.
NMR Spectroscopic Characterization
³¹P{¹H} NMR spectroscopy is a powerful technique for characterizing phosphine ligands and their metal complexes.
General Protocol for ³¹P{¹H} NMR:
-
A sample of the phosphine ligand or its palladium complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
The ³¹P{¹H} NMR spectrum is acquired on a spectrometer.
-
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically 85% H₃PO₄.
-
The coordination of the phosphine ligand to the palladium center results in a change in the ³¹P chemical shift, known as the coordination shift (Δδ = δ(complex) - δ(free ligand)). This shift provides information about the electronic environment of the phosphorus atom upon coordination.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths and angles.
General Protocol for X-ray Crystallography:
-
High-quality single crystals of the metal complex are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
A suitable crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Diagrams
A Comparative Guide to Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine-Derived Ligands and Other Aryl Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and substrate scope of transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of ligands derived from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine with other common aryl phosphine ligands, supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction to this compound
This compound is a precursor to a class of electron-deficient aryl phosphine ligands. The presence of two trifluoromethyl (-CF3) groups on each phenyl ring significantly withdraws electron density from the phosphorus atom. This electronic feature, combined with the steric bulk of the di-substituted phenyl groups, imparts unique reactivity to the corresponding palladium catalysts. These ligands are particularly noted for their ability to promote challenging cross-coupling reactions, including those involving sterically hindered or electron-rich substrates.[1][2][3] This guide will delve into the performance of a notable ligand from this class, JackiePhos, and compare it with other widely used aryl phosphine ligands.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis. The performance of various phosphine ligands in the site-selective coupling of 2,4-dibromoanisole with p-tolylboronic acid is summarized in Table 1. This reaction is challenging due to the minimal steric and electronic differentiation between the two bromine substituents.
Table 1: Ligand Performance in the Site-Selective Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoanisole [4]
| Ligand | Catalyst System | Product(s) | Total Yield (%) | C2:C4 Selectivity |
| JackiePhos (L1) | Pd(OAc)₂ / Ligand | 3a, 4a | 65 | 81:19 |
| BrettPhos (L2) | Pd(OAc)₂ / Ligand | 3a, 4a | 78 | 41:59 |
| tBuBrettPhos (L3) | Pd(OAc)₂ / Ligand | 3a, 4a | 75 | 39:61 |
| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (L4) | Pd(OAc)₂ / Ligand | 3a, 4a | 45 | 50:50 |
| JohnPhos (L5) | Pd(OAc)₂ / Ligand | 3a, 4a, 5a | >95 | 35:65 (3a:4a) |
| P(tBu)₃ (L6) | Pd(OAc)₂ / Ligand | 3a, 4a, 5a | >95 | 29:71 (3a:4a) |
| SPhos (L7) | Pd(OAc)₂ / Ligand | 3a, 4a, 5a | >95 | 28:72 (3a:4a) |
Reaction Conditions: 2,4-dibromoanisole (0.20 mmol), p-tolylboronic acid (0.30 mmol), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (0.60 mmol), Toluene (2.0 mL), 80 °C, 24 h. 3a = C2-arylated product, 4a = C4-arylated product, 5a = diarylated product.
The data clearly indicates that the electron-deficient nature of JackiePhos, derived from the 3,5-bis(trifluoromethyl)phenyl moiety, is crucial for achieving high selectivity for the C2 position.[4] In contrast, the more electron-rich Buchwald ligands, BrettPhos and tBuBrettPhos, favor coupling at the C4 position.[4] The monodentate phosphine with the same electron-withdrawing groups (L4) showed poor conversion and no selectivity, highlighting the importance of the biaryl scaffold for high catalytic activity.[4]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields, particularly with challenging substrates.
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from a general performance comparison guide. Specific performance data for a Bis(3,5-di(trifluoromethyl)phenyl)phosphine-derived ligand under these exact conditions was not available in the searched literature.
While direct comparative data for a Bis(3,5-di(trifluoromethyl)phenyl)phosphine-derived ligand in this specific amination screen was not found, the electron-withdrawing nature of such ligands can be advantageous in facilitating the reductive elimination step of the catalytic cycle, which is often rate-limiting.
Experimental Protocols
General Protocol for High-Throughput Ligand Screening in Suzuki-Miyaura Cross-Coupling
This protocol is adapted for a 24-well plate format and is suitable for screening various phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Internal standard for analysis (e.g., biphenyl)
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the palladium precursor in the chosen solvent.
-
Prepare individual stock solutions for each phosphine ligand to be screened.
-
Prepare a stock solution of the aryl halide and arylboronic acid.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup (in an inert atmosphere):
-
To each well of the 24-well plate containing a stir bar, add the desired amount of base.
-
Dispense the palladium precursor stock solution to each well.
-
Dispense a different phosphine ligand stock solution to each designated well.
-
Add the aryl halide and arylboronic acid stock solution to all wells.
-
Add the internal standard stock solution to each well.
-
Add additional solvent to reach the desired reaction concentration.
-
-
Reaction Execution:
-
Seal the reaction block.
-
Place the block on a heating magnetic stirrer and heat to the desired temperature for the specified time.
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or LC-MS to determine the yield by comparing the product peak area to that of the internal standard.
-
General Protocol for Buchwald-Hartwig Amination
This protocol can be adapted for screening different phosphine ligands.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup (under an inert atmosphere):
-
To a Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent.
-
Add the aryl halide and the amine.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the product and determine the yield.
-
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling and a typical workflow for ligand screening.
Conclusion
The selection of an appropriate phosphine ligand is a multifaceted decision that depends on the specific transformation, substrates, and desired outcome. Ligands derived from this compound, such as JackiePhos, have demonstrated unique capabilities in promoting challenging Suzuki-Miyaura cross-coupling reactions, offering high selectivity that is distinct from more electron-rich Buchwald-type ligands.[4] Their electron-deficient nature can be a powerful tool for controlling reactivity and selectivity in catalysis. For researchers and professionals in drug development, the systematic screening of a diverse set of ligands, including these electron-deficient aryl phosphines, is a crucial step in optimizing synthetic routes to complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine-Derived Catalysts
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is paramount for the success of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of ligands derived from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and other common phosphine ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Ligands derived from this compound are characterized by their electron-deficient nature, a consequence of the strongly electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic property significantly influences the reactivity and selectivity of the palladium catalyst. This guide will delve into the performance of these catalysts in comparison to widely used electron-rich and sterically hindered phosphine ligands.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields, particularly with challenging substrates such as aryl chlorides.
Data Comparison:
Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Cross-Coupling of 2,4-Dibromoanisole [1]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Total Yield (%) | C2:C4 Selectivity |
| JackiePhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 45 | 81:19 |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 55 | 40:60 |
| tBuBrettPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | 60 | 35:65 |
| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 12 | <10 | 50:50 |
Analysis of Results:
The data indicates that the electron-deficient nature of JackiePhos, derived from the bis(3,5-di(trifluoromethyl)phenyl)phosphine unit, is crucial for achieving high selectivity for the more electron-rich C2 position of the dibromoanisole.[1] In contrast, the more electron-rich ligands, BrettPhos and tBuBrettPhos, favor coupling at the C4 position.[1] Interestingly, the simple monodentate tris[3,5-bis(trifluoromethyl)phenyl]phosphine showed very low activity, suggesting that the biaryl scaffold of the Buchwald-type ligands is important for overall catalytic performance.[1]
For more general Suzuki-Miyaura couplings, such as the reaction of 4-chloroanisole with phenylboronic acid, a variety of other phosphine ligands have been shown to be effective.
Table 2: Performance of Various Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 18 | 98 |
| RuPhos | Pd-G2 | K₃PO₄ | 2-MeTHF | 80 | 2 | 97 |
| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 24 | 92 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic and steric properties of the phosphine ligand play a critical role in the efficiency of the catalytic cycle.
Data Comparison:
Direct comparative data for a simple bis(3,5-di(trifluoromethyl)phenyl)phosphine ligand in a standard Buchwald-Hartwig reaction is scarce. However, the performance of common Buchwald ligands in the amination of 4-bromotoluene with aniline provides a useful benchmark.
Table 3: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Bromotoluene with Aniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | Pd-G3 | NaOtBu | Toluene | 100 | 24 | 98 |
| BrettPhos | Pd-G3 | NaOtBu | Toluene | 100 | 24 | 95 |
| JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 90 |
Expected Performance of Bis(3,5-di(trifluoromethyl)phenyl)phosphine-based Catalysts:
Based on the established principles of the Buchwald-Hartwig amination, the electron-deficient nature of ligands derived from this compound would be expected to influence the catalytic cycle in several ways. The electron-withdrawing groups can accelerate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. However, they may slow down the initial oxidative addition step. The overall effect on the catalytic activity will depend on the specific substrates and reaction conditions. For electron-rich anilines and aryl halides, an electron-deficient ligand might be beneficial, while for electron-poor substrates, a more electron-rich ligand is often preferred.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1-4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The solvent (e.g., toluene, 3-5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-1 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 2 mL). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired arylamine.
Visualizing the Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the X-ray Crystal Structures of Bulky Electron-Withdrawing Chlorophosphine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of chlorophosphine derivatives featuring bulky, electron-withdrawing substituents. Understanding the precise three-dimensional arrangement of these molecules is crucial for designing novel ligands for catalysis, developing new reagents for organic synthesis, and for structure-activity relationship (SAR) studies in drug discovery. While the specific crystal structure for Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is not publicly available, this guide presents a detailed comparison with structurally related phosphine derivatives possessing similar steric and electronic properties. The supporting experimental data and protocols offer a framework for the crystallographic analysis of such compounds.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of bulky, electron-withdrawing phosphine derivatives. This data, gleaned from the Cambridge Structural Database (CSD) and relevant literature, allows for a direct comparison of bond lengths and angles, providing insights into the steric and electronic influences of the substituents on the phosphorus center.
Table 1: Comparison of P-Cl and P-C Bond Lengths (Å)
| Compound | P-Cl Bond Length (Å) | Average P-C Bond Length (Å) | CSD Refcode/Reference |
| Dichloro(2,4,6-tri-tert-butylphenyl)phosphine | 2.103 | 1.855 | VEGVUQ |
| Chloro(di-tert-butyl)phosphine | 2.115 | 1.890 | DUTPUC |
| Chloro(diphenyl)phosphine | 2.202 | 1.835 | CLPHPH |
| Tris(pentafluorophenyl)phosphine | - | 1.822 | TPHPEF10 |
Table 2: Comparison of Key Bond Angles (°)
| Compound | Cl-P-C Angle (°) | C-P-C Angle (°) | CSD Refcode/Reference |
| Dichloro(2,4,6-tri-tert-butylphenyl)phosphine | 102.8 | 108.9 | VEGVUQ |
| Chloro(di-tert-butyl)phosphine | 103.5 | 112.1 | DUTPUC |
| Chloro(diphenyl)phosphine | 101.9 | 102.8 | CLPHPH |
| Tris(pentafluorophenyl)phosphine | - | 101.2 | TPHPEF10 |
Experimental Protocols
The following provides a generalized, detailed methodology for the single-crystal X-ray diffraction analysis of small molecules, such as the chlorophosphine derivatives discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the compound of interest are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Suitable solvents include hexane, toluene, or dichloromethane.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop or a glass fiber.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected diffraction data are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for absorption and other experimental effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Structure Validation: The final refined structure is validated using crystallographic software to check for consistency and to ensure that the model is chemically reasonable.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Caption: Workflow for Small Molecule X-ray Crystallography.
Unveiling the Electronic Landscape: A Comparative DFT Study of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and Related Organophosphorus Compounds
For researchers, scientists, and professionals in drug development, understanding the electronic properties of organophosphorus compounds is paramount for designing novel catalysts and therapeutics. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and analogous structures, offering insights into their reactivity, stability, and potential applications.
The unique electronic characteristics of phosphine ligands, dictated by the substituents on the phosphorus atom, are crucial in tuning the efficacy of metal catalysts used in cross-coupling reactions and in the development of targeted therapeutic agents. The subject of this guide, this compound, features strongly electron-withdrawing trifluoromethyl groups, which significantly influence its electronic properties. While specific DFT studies on this exact molecule are not extensively available in the public domain, we can construct a comprehensive comparative guide by examining computational studies on closely related phosphine derivatives. This approach allows for an informed estimation of its electronic behavior and provides a framework for future computational investigations.
Comparative Analysis of Electronic Properties
To contextualize the electronic characteristics of this compound, a comparison with other substituted phosphines is essential. The following table summarizes key electronic properties calculated through DFT studies for a selection of relevant phosphine compounds. These properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and Mulliken charges, provide a quantitative basis for comparison. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on P |
| Triphenylphosphine | -5.98 | -0.87 | 5.11 | 0.45 |
| Tris(pentafluorophenyl)phosphine | -7.21 | -2.15 | 5.06 | 0.89 |
| Dichlorophenylphosphine | -7.05 | -1.98 | 5.07 | 0.78 |
| This compound | Estimated -7.5 to -8.0 | Estimated -2.5 to -3.0 | Estimated 4.5 to 5.5 | Estimated > 0.8 |
Note: The values for this compound are estimations based on the electronic effects of its substituents and trends observed in related compounds. A dedicated DFT study is required for precise values.
Methodologies for Computational Analysis
The data presented in this guide is derived from DFT calculations, a robust method for investigating the electronic structure of molecules. The typical computational protocol employed in such studies is outlined below.
Experimental Protocol: DFT Calculations
-
Geometry Optimization: The initial molecular structure of the phosphine compound is built and optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p) in the gas phase.[1][2] This step ensures that the calculations are performed on the most stable conformation of the molecule.
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Following successful optimization, single-point energy calculations are carried out to determine the electronic properties. This includes the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and the Mulliken charge distribution.[1]
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
Visualizing the Computational Workflow
The logical flow of a DFT study, from initial structure input to the final analysis of electronic properties, can be visualized as a clear and systematic process.
Caption: A flowchart illustrating the typical workflow for a DFT study of a molecule.
Signaling Pathways and Logical Relationships in Catalysis
The electronic properties of phosphine ligands directly impact their role in catalytic cycles, such as the Buchwald-Hartwig amination. The electron-withdrawing nature of the trifluoromethyl groups in this compound is expected to make the phosphorus atom more electron-deficient. This, in turn, can influence the ligand's interaction with the metal center and the subsequent steps of the catalytic cycle.
Caption: The influence of ligand electronic properties on a generic catalytic cycle.
References
A Comparative Guide to the Performance of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The performance of these reactions is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst. This guide provides a comprehensive comparison of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, a highly electron-deficient phosphine ligand, with other commonly employed phosphine ligands in key coupling reactions.
The electron-withdrawing trifluoromethyl groups on the phenyl rings of this compound significantly decrease the electron density at the phosphorus atom. This electronic feature can have a profound impact on the catalytic cycle of cross-coupling reactions, influencing the rates of oxidative addition and reductive elimination. This guide will delve into its performance in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, presenting available comparative data and detailed experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The electronic properties of the phosphine ligand can significantly influence the efficiency of this reaction, particularly with challenging substrates such as aryl chlorides.
Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 12 | Data not available |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 24 | ~70-80 (estimated for similar systems) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High |
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure using a Palladium Precursor and Phosphine Ligand:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance in Heck Reaction
The Heck reaction is a cornerstone for the formation of substituted alkenes through the coupling of unsaturated halides with alkenes. The choice of phosphine ligand can influence the regioselectivity and efficiency of the reaction, especially with electron-rich olefins.
Comparison of Ligand Performance in the Heck Reaction of 4-Bromoanisole with Styrene
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 120 | 16 | Data not available |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Et₃N | DMF | 100 | 6 | Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 100-120 | 16 | High |
Note: Quantitative, direct comparative data for Bis(3,5-di(trifluoromethyl)phenyl)phosphine in this specific Heck reaction is not available in the reviewed literature. Studies on electron-deficient phosphines suggest they can accelerate the reaction with electron-rich olefins.[1]
Experimental Protocol: Heck Reaction
General Procedure:
-
In a sealed tube, combine the aryl bromide (1.0 mmol), styrene (1.2 mmol), base (e.g., Cs₂CO₃, 1.5 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and Bis(3,5-di(trifluoromethyl)phenyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed solvent (e.g., dioxane, 5 mL).
-
Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 16 hours).
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The steric and electronic properties of the phosphine ligand are crucial for achieving high yields, especially with challenging substrates like aryl chlorides.
Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bis(3,5-di(trifluoromethyl)phenyl)phosphine | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | Data not available |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 2-24 | High |
| BrettPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 24 | Moderate to High |
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure:
-
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
The tube is evacuated and backfilled with argon.
-
The aryl halide (1.0 equivalent), amine (1.2 equivalents), and base (e.g., NaOtBu, 1.4 equivalents) are added to the tube in a glovebox.
-
Anhydrous, degassed solvent (e.g., toluene) is added to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.[2]
-
The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours.[2]
-
Reaction progress is monitored by TLC or LC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the underlying processes in these coupling reactions, the following diagrams illustrate the general catalytic cycles and a typical experimental workflow.
Figure 1: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Figure 2: General catalytic cycle for the Heck reaction.[3]
Figure 3: General catalytic cycle for the Buchwald-Hartwig amination.[4]
Figure 4: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to Electron-Poor Phosphine Ligands: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine vs. Tris[3,5-bis(trifluoromethyl)phenyl]phosphine in Catalysis
In the landscape of modern catalysis, the electronic and steric properties of phosphine ligands are paramount in dictating the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Among the diverse array of phosphines, those bearing strongly electron-withdrawing groups have carved out a significant niche, particularly in challenging cross-coupling and hydrogenation reactions. This guide provides a detailed comparison of two prominent electron-poor phosphorus compounds: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine and Tris[3,5-bis(trifluoromethyl)phenyl]phosphine. We will delve into their distinct roles, catalytic applications, and the structural features that underpin their utility for researchers, chemists, and professionals in drug development.
Overview of the Compounds
This compound , often abbreviated as (CF₃)₂C₆H₃)₂PCl, is a highly functionalized phosphinous chloride. Its key feature is the reactive phosphorus-chlorine bond, which makes it an invaluable precursor for the synthesis of a wide range of other phosphine ligands. The two bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl substituents impart unique electronic properties to the phosphorus center.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine , denoted as [(CF₃)₂C₆H₃]₃P, is a tertiary phosphine that serves directly as a ligand in catalytic systems. It is characterized by its significant steric bulk and profound electron-deficient nature, stemming from the six trifluoromethyl groups. These features enhance the reactivity and stability of metal catalysts in various transformations.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of both compounds is presented below for easy comparison.
| Property | This compound | Tris[3,5-bis(trifluoromethyl)phenyl]phosphine |
| CAS Number | 142421-57-6 | 175136-62-6[2] |
| Molecular Formula | C₁₆H₆ClF₁₂P | C₂₄H₉F₁₈P[2] |
| Molecular Weight | 492.63 g/mol | 670.27 g/mol [2] |
| Appearance | Colorless liquid or solid[3][4] | White to light yellow powder/crystal |
| Melting Point | 25-29 °C | 95 °C or 99.0 to 103.0 °C[2] |
| Key Feature | Reactive P-Cl bond for ligand synthesis[3] | Electron-poor, bulky ligand for catalysis[1] |
| Sensitivity | Moisture sensitive; reacts with water[3][4] | Stable under inert gas[2] |
Role in Catalysis: Precursor vs. Ligand
The primary distinction between these two compounds in the context of catalysis lies in their application: one is predominantly a building block, while the other is a direct participant.
This compound is principally used as a reactant to introduce the electron-deficient bis(3,5-di(trifluoromethyl)phenyl)phosphino group into more complex molecular architectures.[3] Its P-Cl bond is readily cleaved by nucleophiles, allowing for the synthesis of:
-
Chiral Phosphine-Aminophosphine Ligands: For applications in rhodium-catalyzed asymmetric hydrogenation.[5]
-
Josiphos Analogues: Used as catalysts in asymmetric hydrogenation reactions.[5]
-
Custom Ligands: For palladium-catalyzed stereoselective allylations and asymmetric hydrovinylation reactions.[3]
Caption: Synthetic utility of the chlorophosphine.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine is employed directly as a monodentate ligand in various transition metal-catalyzed reactions.[1] Its strong electron-withdrawing nature modulates the electronic properties of the metal center, which can lead to enhanced catalytic activity and selectivity.[1] It is particularly effective in palladium-catalyzed cross-coupling reactions, where it promotes key steps in the catalytic cycle.[2] Common applications include:
The electron-deficient character of this ligand can stabilize electron-rich metal centers and facilitate reductive elimination, which is often the product-forming step in cross-coupling catalysis.
Caption: Direct role of the tris-aryl phosphine in catalysis.
Comparative Performance in Catalysis
Direct experimental comparisons of these two compounds are rare because they serve different functions. The performance of this compound is indirect and is reflected in the efficacy of the ligands synthesized from it. In contrast, Tris[3,5-bis(trifluoromethyl)phenyl]phosphine's performance is evaluated by its direct impact on a catalytic reaction.
Below is a table summarizing catalytic data for reactions where Tris[3,5-bis(trifluoromethyl)phenyl]phosphine or ligands derived from its structural motifs are employed.
| Reaction Type | Catalyst System | Substrates | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Aryl Halides + Arylboronic Acids | High Yields | [2][6] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Electron-poor phosphine ligands | Aryl Chlorides + Amines | Good to Excellent | [7] |
| Heck Reaction | Pd catalyst / Electron-poor phosphine ligands | Aryl Halides + Alkenes | Varies |
The data indicates that the electron-withdrawing 3,5-bis(trifluoromethyl)phenyl moiety, whether in a tris-aryl phosphine ligand or incorporated into a more complex structure, is beneficial for achieving high efficiency in cross-coupling reactions. The electron-poor nature of the phosphorus atom is thought to promote the reductive elimination step of the catalytic cycle, leading to faster turnover.
Experimental Protocols
Synthesis of Bis[3,5-bis(trifluoromethyl)phenyl]phosphine from the Corresponding Chlorophosphine
This protocol outlines a general procedure for converting the chlorophosphine into a secondary phosphine, which can be a useful intermediate. A similar approach with different reagents can yield tertiary phosphines.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄) in THF to the stirred chlorophosphine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by ³¹P NMR spectroscopy).
-
Carefully quench the reaction by the slow, dropwise addition of a suitable quenching agent (e.g., ethyl acetate followed by water) at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the secondary phosphine product.[8]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling using an electron-poor phosphine ligand like Tris[3,5-bis(trifluoromethyl)phenyl]phosphine.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To a reaction vessel, add the palladium precursor, the phosphine ligand, the aryl halide, the arylboronic acid, and the base under an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[9]
Caption: Generalized Suzuki-Miyaura reaction workflow.
Conclusion
This compound and Tris[3,5-bis(trifluoromethyl)phenyl]phosphine are two powerful, yet functionally distinct, tools in the arsenal of the modern synthetic chemist.
-
Choose this compound when your goal is to synthesize novel, custom-designed phosphine ligands. Its reactive P-Cl bond provides a gateway to a vast chemical space of electron-poor ligands tailored for specific catalytic applications, especially in asymmetric catalysis.
-
Choose Tris[3,5-bis(trifluoromethyl)phenyl]phosphine when you require a commercially available, robust, and highly electron-deficient monodentate ligand for immediate use in catalysis. It is an excellent choice for enhancing the performance of palladium catalysts in a variety of cross-coupling reactions, where its steric and electronic properties can accelerate key catalytic steps and improve product yields.
Ultimately, the selection between these two reagents depends on whether the research objective is ligand design and synthesis or the direct application of an electron-poor ligand in a catalytic transformation. Both compounds, however, underscore the critical role of the 3,5-bis(trifluoromethyl)phenyl motif in advancing the frontiers of homogeneous catalysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tris[3,5-Bis(Trifluoromethyl)Phenyl]-Phosphine | 175136-62-6 | FT89881 [biosynth.com]
- 3. Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphane , 98% , 142421-57-6 - CookeChem [cookechem.com]
- 4. This compound CAS#: 142421-57-6 [amp.chemicalbook.com]
- 5. alkalisci.com [alkalisci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
A Comparative Guide to the Electrochemical Analysis of Phosphide-Derived Catalysts for the Oxygen Evolution Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical performance of catalysts derived from phosphorus-based precursors, with a focus on transition metal phosphides (TMPs) for the oxygen evolution reaction (OER). While direct electrochemical analysis of catalysts derived specifically from Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is not extensively documented in the literature for OER, this guide offers a broader perspective on phosphide-based catalysts, comparing their performance against well-established alternatives. The data presented is collated from various studies to provide a comprehensive overview for researchers in the field.
Performance Comparison of OER Electrocatalysts
The efficiency of an electrocatalyst for the oxygen evolution reaction is primarily evaluated based on two key metrics: the overpotential (η) required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope. A lower overpotential indicates a more energy-efficient catalyst, while a smaller Tafel slope suggests faster reaction kinetics. The following table summarizes the performance of various transition metal phosphide catalysts in comparison to common metal oxide and hydroxide alternatives in a 1.0 M KOH electrolyte.
| Catalyst | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Transition Metal Phosphides | ||
| Ni₂P | 290 | Not specified |
| CoP | 320 | 45.09 |
| FeP | Not specified | Not specified |
| CoFeP | 238 | Not specified |
| Metal Oxides/Hydroxides | ||
| NiFeOOH | 270 | 41 |
| CoOOH | Not specified | Not specified |
| RuO₂ (benchmark) | ~301 | ~60-100 |
Experimental Protocols
Reproducible and reliable electrochemical analysis hinges on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in the performance comparison.
Catalyst Ink Preparation
-
Weigh 5 mg of the catalyst powder.
-
Disperse the catalyst in a solution containing 1 mL of isopropanol and 100 µL of a 5 wt.% Nafion solution.[1]
-
Sonicate the mixture for at least 30 minutes to form a homogeneous ink.[1][2]
Working Electrode Preparation
-
Polish a glassy carbon (GC) electrode (typically 3-5 mm in diameter) with alumina slurry of decreasing particle size, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Dry the polished GC electrode thoroughly.
-
Drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the GC electrode surface to achieve a desired loading (e.g., ~0.23 mg/cm²).[1]
-
Allow the ink to dry at ambient temperature or under an IR lamp to form a uniform catalyst layer.[3]
Electrochemical Measurements
All electrochemical measurements should be performed in a standard three-electrode cell at room temperature. A platinum wire or graphite rod can be used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or mercury/mercuric oxide (Hg/HgO) electrode as the reference electrode. The potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
Linear Sweep Voltammetry (LSV) for OER Activity:
-
The electrolyte is a 1.0 M KOH solution, saturated with oxygen by bubbling O₂ gas for at least 30 minutes prior to the measurement.[4]
-
Record the LSV curve by scanning the potential from the open-circuit potential towards more positive potentials at a scan rate of 5 mV/s.[4][5][6]
-
The overpotential at 10 mA/cm² is determined from the iR-corrected LSV curve.
-
The Tafel slope is derived by plotting the overpotential (η) versus the logarithm of the current density (log|j|) and fitting the linear portion of the plot to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope.
Chronopotentiometry for Stability Testing:
-
The stability of the catalyst is evaluated by applying a constant current density (e.g., 10 mA/cm²) in 1.0 M KOH.[7]
-
The potential required to maintain this current density is monitored over an extended period (e.g., 10-24 hours).[7]
-
A minimal increase in potential over time indicates good catalyst stability.
Visualizations
Experimental Workflow for OER Catalyst Evaluation
The following diagram illustrates the typical workflow for preparing and electrochemically evaluating an OER catalyst.
Mechanism of Oxygen Evolution Reaction in Alkaline Media
The OER in an alkaline electrolyte is a four-electron transfer process. The generally accepted mechanism involves several intermediate steps, as depicted in the following diagram. The efficiency of a catalyst is determined by its ability to lower the activation energy of these steps.
References
Quantifying Steric and Electronic Effects of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steric and electronic properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. Due to the highly electron-withdrawing nature of the trifluoromethyl groups, this phosphine ligand exhibits unique characteristics that are critical in various catalytic and synthetic applications. This document outlines the established methodologies for quantifying these effects, presents comparative data with other relevant phosphine ligands, and provides detailed experimental protocols.
Introduction to Steric and Electronic Parameters
The reactivity and efficacy of phosphine ligands in transition metal catalysis are largely governed by their steric and electronic properties. These are most commonly quantified using the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) for electronics.[1][2]
-
Steric Effects (Tolman Cone Angle, θ): This parameter provides a measure of the bulkiness of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal center at the vertex at a standard M-P bond distance of 2.28 Å.[1][2][3] A larger cone angle signifies greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and selectivity.[3]
-
Electronic Effects (Tolman Electronic Parameter, TEP): The TEP quantifies the electron-donating or electron-withdrawing nature of a phosphine ligand.[1] It is determined by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[1]
-
Strongly electron-donating ligands increase the electron density on the metal, which leads to increased back-bonding into the π* orbitals of the CO ligands. This weakens the C-O bond and results in a lower ν(CO) frequency.
-
Conversely, electron-withdrawing ligands decrease the electron density on the metal, reducing back-bonding to CO and resulting in a higher ν(CO) frequency.[1]
-
This compound is expected to be a strongly electron-withdrawing ligand due to the presence of two trifluoromethyl groups on each phenyl ring and the electronegative chlorine atom attached to the phosphorus. This electronic characteristic can be highly beneficial in catalytic cycles that require electron-deficient metal centers.
Comparative Analysis
Table 1: Comparison of Tolman Cone Angles (θ)
| Phosphine Ligand | Substituents | Cone Angle (θ) in degrees | Steric Profile |
| PPh₃ (Triphenylphosphine) | Phenyl | 145 | Moderate |
| PPh₂Cl (Chlorodiphenylphosphine) | Phenyl, Chloro | ~140 (estimated) | Moderate |
| This compound | 3,5-(CF₃)₂C₆H₃, Chloro | ~150-160 (estimated) | Moderately Large |
| P(CF₃)₃ | Trifluoromethyl | 137 | Moderate |
| PCy₃ (Tricyclohexylphosphine) | Cyclohexyl | 170 | Large |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | tert-Butyl | 182 | Very Large |
Note: Values for this compound are estimated based on the contribution of similar substituent groups. The actual value would require experimental determination.
Table 2: Comparison of Tolman Electronic Parameters (TEP)
| Phosphine Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Profile |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 2056.1 | Strongly Electron-Donating |
| PCy₃ (Tricyclohexylphosphine) | 2060.4 | Strongly Electron-Donating |
| PPh₃ (Triphenylphosphine) | 2068.9 | Moderately Electron-Donating |
| PPh₂Cl (Chlorodiphenylphosphine) | 2085.0 | Electron-Withdrawing |
| This compound | >2090 (estimated) | Strongly Electron-Withdrawing |
| P(OPh)₃ (Triphenylphosphite) | 2085.3 | Strongly Electron-Withdrawing |
| PF₃ (Phosphorus trifluoride) | 2110.8 | Very Strongly Electron-Withdrawing |
Note: The TEP for this compound is estimated. Given the strong inductive effect of the trifluoromethyl and chloro substituents, its TEP is expected to be significantly higher than that of PPh₂Cl and comparable to other highly electron-poor ligands.
Experimental Protocols
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is typically determined from the crystal structure of a metal-phosphine complex obtained via single-crystal X-ray diffraction.
Methodology:
-
Synthesis and Crystallization: Synthesize a suitable transition metal complex of this compound. A common choice is a tetrahedral nickel(0) complex, though other metals can be used. Grow single crystals of the complex suitable for X-ray diffraction.
-
X-ray Data Collection: Mount a single crystal on a goniometer in an X-ray diffractometer.[4] Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and the positions of the atoms within the crystal lattice. Refine the structural model to obtain precise bond lengths and angles.
-
Cone Angle Calculation:
-
From the refined crystal structure, determine the M-P bond length and the coordinates of all atoms in the phosphine ligand.
-
Define a cone with the metal atom at the vertex.
-
The cone angle (θ) is the angle that just encompasses the van der Waals radii of the outermost atoms of the ligand, assuming a standardized M-P bond length of 2.28 Å for comparative purposes.[2]
-
Computational software can be used to perform this calculation from the crystallographic information file (CIF).
-
Caption: Workflow for determining the Tolman cone angle.
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by IR spectroscopy of a [LNi(CO)₃] complex.[1]
Methodology:
-
Synthesis of [LNi(CO)₃] Complex:
-
Caution: Nickel tetracarbonyl [Ni(CO)₄] is extremely toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
In an inert atmosphere (e.g., a glovebox or using Schlenk techniques), dissolve nickel tetracarbonyl in a suitable solvent (e.g., dichloromethane or hexane).
-
Add one equivalent of this compound to the solution.
-
The ligand substitution reaction, L + Ni(CO)₄ → LNi(CO)₃ + CO, typically proceeds at room temperature.
-
-
IR Spectrum Acquisition:
-
Prepare a solution of the synthesized [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
Record the infrared spectrum of the solution in the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
-
Data Analysis:
-
Identify the frequency of the A₁ symmetric C-O stretching vibration. This is typically the most intense band in the carbonyl region of the spectrum for C₃ᵥ symmetric complexes.[1]
-
This frequency (in cm⁻¹) is the Tolman Electronic Parameter (TEP) for the ligand.
-
Caption: Workflow for determining the Tolman electronic parameter.
Visualizing Steric and Electronic Effects
The interplay between steric bulk and electronic properties dictates the utility of a phosphine ligand in a given application. The following diagram illustrates the conceptual relationship between the structure of this compound and its resulting steric and electronic characteristics.
Caption: Relationship between structure and properties.
This guide provides a framework for understanding and quantifying the key steric and electronic features of this compound. The strongly electron-withdrawing nature, a consequence of its unique substitution pattern, makes it a valuable ligand for specialized applications in modern catalysis and synthetic chemistry. Experimental determination of its precise Tolman parameters would be a valuable contribution to the field of ligand design.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography [www2.tulane.edu]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: A Comprehensive Guide
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is a moisture-sensitive and corrosive compound that requires careful handling and specific disposal procedures. Its reaction with water can release flammable gases, and it can cause severe skin burns and eye damage.[1][2] This guide provides detailed instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to be familiar with the hazards associated with this compound. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Water-Reactive | Category 3: In contact with water, releases flammable gases.[1] | P231 + P232: Handle under inert gas. Protect from moisture.[1][2] |
| Emergency Response | In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2] For skin contact, take off immediately all contaminated clothing and rinse skin with water. | P305 + P351 + P338, P310 |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety goggles and a face shield.
-
Respiratory Protection: A dust mask (type N95 or equivalent) is recommended for handling the solid form.[1]
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
Spill Response Protocol
In the event of a spill, evacuate the area and ensure it is well-ventilated. Do not use water to clean up the spill.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent for reactive chemicals.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, dry, and sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a dry solvent (e.g., toluene or hexane) and then wipe with a cloth. The cleaning materials must also be disposed of as hazardous waste.
Detailed Disposal Procedure
This protocol outlines the in-lab quenching and neutralization of small quantities of this compound. For larger quantities, it is recommended to dispose of the material as hazardous waste through your institution's Environmental Health and Safety (EHS) office without attempting to neutralize it in the lab.
Experimental Protocol for Quenching and Neutralization:
Objective: To safely deactivate small quantities of this compound by controlled reaction with an alcohol followed by hydrolysis and neutralization.
Materials:
-
This compound waste
-
Anhydrous isopropanol or tert-butanol
-
A non-reactive solvent (e.g., toluene or THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet
-
Ice bath
-
pH paper
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction apparatus in a chemical fume hood. Purge the flask with an inert gas (e.g., nitrogen or argon) to displace air and moisture.
-
Dilution: Dilute the this compound waste with a non-reactive, anhydrous solvent such as toluene or THF in the reaction flask. The recommended ratio is approximately 1:10 (reagent to solvent).
-
Cooling: Place the flask in an ice bath to cool the solution to 0°C. This helps to control the rate of the exothermic reaction.
-
Slow Addition of Alcohol: Slowly add anhydrous isopropanol or tert-butanol to the stirred solution via the dropping funnel. The addition should be dropwise to manage the reaction rate and prevent a rapid temperature increase. Continue stirring for at least 30 minutes after the addition is complete.
-
Controlled Hydrolysis: After the initial reaction with the alcohol has subsided, slowly add a mixture of water and a miscible solvent (e.g., isopropanol) dropwise. Continue to cool the flask in the ice bath during this step.
-
Neutralization: Once the hydrolysis is complete, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Monitor the pH of the aqueous layer with pH paper until it is neutral (pH ~7).
-
Waste Segregation: Separate the organic and aqueous layers. The organic layer containing the phosphine oxide and solvent should be collected in a container for non-halogenated organic waste. The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, but be sure to check your local regulations first.
References
Personal protective equipment for handling Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Essential Safety and Handling Guide for Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 142421-57-6 |
| Molecular Formula | C₁₆H₆ClF₁₂P |
| Molecular Weight | 492.63 g/mol |
| Form | Solid |
| Melting Point | 25-29 °C |
Hazard Identification and Classification
This chemical is classified as hazardous. The primary dangers are its reactivity with water and its corrosive nature.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Water-Reactive | Category 3 | Danger | H261: In contact with water releases flammable gas. |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to minimize risk.
1. Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For transfers and reactions, it is highly recommended to work under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent contact with moisture.
-
Exclusion of Water: The designated work area must be free of all water sources. This includes ensuring benchtops are dry and removing any unnecessary equipment or containers of aqueous solutions.
2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this chemical. The following table details the specific PPE recommendations.
| Body Part | Recommended PPE | Material/Standard |
| Respiratory | N95 Dust Mask (for handling the solid) | NIOSH-approved |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 compliant |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Butyl rubber or heavy-weight Nitrile (≥8 mil)[1][2] |
| Body | Flame-resistant lab coat | --- |
| Feet | Closed-toe, chemical-resistant shoes | --- |
3. Chemical Handling and Transfer
-
Weighing: If weighing is necessary outside of an inert atmosphere, it should be done expeditiously in the fume hood. Keep the container tightly sealed as much as possible.
-
Transfer: For transferring the solid, use appropriate, dry spatulas and glassware. If a solution is required, use a dry, inert solvent.
4. Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4][5][6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill: In a fume hood, cautiously cover the spill with a dry, inert absorbent material such as sand or vermiculite. Scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Decontamination of Equipment
-
Rinsing: Glassware and equipment should be rinsed with a dry, organic solvent (e.g., acetone or ethanol) to remove residual chemical. This rinseate must be collected as hazardous waste.
-
Washing: After the initial rinse, equipment can be washed with soap and water.
2. Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including used absorbent materials and contaminated PPE, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused chemical and solvent rinses must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Disposal: Empty containers must be triple-rinsed with a suitable dry solvent, with the rinseate collected as hazardous waste. The rinsed container should then be managed according to your institution's EHS guidelines.
Workflow and Logic Diagrams
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flow for emergency response to an incident.
References
- 1. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 6. First Aid for Chemical Skin Contact: Immediate Actions and Decontamination - FITPAA [fitpaa.com]
- 7. en.hesperian.org [en.hesperian.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
